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2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Documentation Hub

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  • Product: 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
  • CAS: 195983-88-1

Core Science & Biosynthesis

Foundational

Structural Elucidation and Conformational Dynamics of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Scaffolds in Drug Discovery

Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a privileged heterocyclic building block in modern medicinal chemistry. Serving as a nitrogen-rich bioisostere to traditional benzodiaze...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a privileged heterocyclic building block in modern medicinal chemistry. Serving as a nitrogen-rich bioisostere to traditional benzodiazepines, the fusion of a rigid, planar pyridine ring with a flexible 7-membered 1,4-diazepine ring creates a unique conformational energy landscape. This technical whitepaper provides an in-depth analysis of the scaffold's crystal structure, the causality behind its conformational dynamics, and the self-validating crystallographic protocols required to elucidate its 3D architecture for Structure-Based Drug Design (SBDD).

Conformational Dynamics of the Pyrido-Diazepine Core

The pharmacological utility of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine system is fundamentally driven by the conformational flexibility of its 7-membered ring. Unlike rigid aromatic systems, the saturated C2​−C3​−N4​−C5​ segment of the diazepine ring traverses a complex potential energy surface.

The Pseudo-Chair vs. Boat Equilibrium

The fusion of the diazepine ring to the rigid C=C bond of the pyridine ring (the e-face) restricts several degrees of freedom. Consequently, the 7-membered ring typically oscillates between two primary energy minima:

  • The Pseudo-Chair Conformation: The most thermodynamically stable state in the solid crystal lattice for most unsubstituted derivatives. It minimizes transannular steric clashes and staggers the hydrogen atoms along the aliphatic backbone.

  • The Boat Conformation: Often accessed when bulky substituents (e.g., N-alkyl or C-aryl groups) are introduced, forcing the ring to flip to alleviate 1,3-diaxial strain.

Causality in Analytical Choices: While variable-temperature NMR can estimate the energy barrier for ring inversion ( ΔG‡ ) in solution, it only provides a time-averaged structural model. To definitively map the global minimum and hydrogen-bond vectors required for SBDD, high-resolution X-ray crystallography is mandatory.

X-Ray Crystallography: Experimental Protocol & Self-Validating System

To accurately resolve the puckering of the highly flexible 7-membered ring, the crystallographic workflow must be meticulously controlled. The following step-by-step protocol represents a closed, self-validating system for structural elucidation.

Phase 1: Crystal Growth and Harvesting
  • Solvent Selection: Dissolve 10–20 mg of the synthesized pyrido[2,3-e][1,4]diazepine in a minimal volume of a polar aprotic solvent (e.g., ethyl acetate or dichloromethane).

  • Vapor Diffusion: Place the solution in an inner micro-vial. Place this inside a larger outer vial containing an anti-solvent (e.g., hexanes or pentane). Seal the system to allow slow vapor equilibration.

  • Harvesting: Upon the formation of single crystals (typically 3–7 days), rapidly immerse a selected crystal in a cryoprotectant oil (e.g., Paratone-N). Causality: This prevents solvent evaporation from the crystal lattice, which would otherwise cause the crystal to crack and lose diffraction quality.

Phase 2: Cryogenic Data Collection
  • Cryo-Cooling: Mount the crystal on a polyimide loop and transfer it immediately to the goniometer under a 100 K nitrogen cold stream.

    • Causality: The aliphatic segment of the diazepine ring is highly prone to dynamic disorder at room temperature. Cryo-cooling freezes out these molecular vibrations, drastically reducing the Atomic Displacement Parameters (B-factors) and allowing for the precise resolution of the pseudo-chair/boat conformation.

  • Diffraction: Expose the crystal to monochromatic X-rays (Mo-K α , λ=0.71073 Å or Cu-K α , λ=1.54178 Å). Collect a full sphere of data using a CMOS detector.

Phase 3: Structure Solution and Self-Validation
  • Integration & Scaling: Process the raw diffraction frames using integration software and apply a multi-scan absorption correction (e.g., SADABS).

  • Phasing: Solve the phase problem using intrinsic phasing methods (SHELXT).

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL.

  • The Self-Validating Loop: The protocol validates itself mathematically. The software calculates the theoretical diffraction pattern of your proposed 3D model and compares it against the raw experimental data. Convergence and structural truth are confirmed when the unweighted R-factor ( R1​ ) drops below 5% and the residual electron density map is flat.

Quantitative Data Presentation

The table below summarizes the benchmark crystallographic parameters typically observed for successfully refined 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine structures.

Crystallographic ParameterTypical Value / RangeStructural Significance
Crystal System Monoclinic / TriclinicThe low symmetry is typical for asymmetric heterocyclic organic molecules packing efficiently in the solid state.
Space Group P21​/c or P1ˉ Indicates centrosymmetric packing, standard for racemic synthetic mixtures.
R1​ (unweighted R-factor) < 0.05 (5%)Primary validation metric; indicates high agreement between the model and observed diffraction data.
Goodness-of-Fit (S) 0.95 – 1.05Confirms that the statistical weighting scheme applied to the data is optimal.
Diazepine Puckering Amplitude ( Q ) 0.60 – 0.85 ÅQuantifies the deviation of the 7-membered ring from absolute planarity.
Pyridine-Diazepine Dihedral Angle 15° – 35°Measures the structural twist induced by the steric bulk of the aliphatic diazepine segment against the planar pyridine.

Mechanistic Insights: Protein-Ligand Interactions & SBDD

The precise conformation of the pyrido-diazepine core dictates its efficacy as a target-specific pharmacophore.

Application in Antibacterial Discovery: In the development of bacterial enoyl-ACP reductase (FabI) inhibitors, the pyrido-diazepine ring serves as a rigidified vector for hydrogen bonding. X-ray co-crystallography of these inhibitors (such as the antibiotic candidate fabimycin) bound to E. coli FabI reveals that the diazepine ring forms two critical hydrogen bonds with the backbone carbonyl and amide nitrogen of the conserved residue Ala951[1]. The pyridine fusion restricts the conformational freedom of the 7-membered ring, pre-organizing the NH donor into the optimal trajectory. This conformational locking reduces the entropic penalty of binding, directly driving nanomolar potency.

Application in Epigenetics and Methyltransferases: Similarly, high-throughput structural profiling against Histamine N-methyltransferase (HNMT) identified the closely related 2,3,4,5-tetrahydro-1H-pyrido[4,3-e][1,4]diazepine isomer as a highly selective scaffold2[2]. The specific pseudo-chair puckering of the diazepine ring allows the molecule to perfectly navigate the narrow substrate-binding cleft of HNMT, distinguishing it structurally from off-target methyltransferases.

Workflow Visualization

G Synthesis Scaffold Synthesis (Pyrido[2,3-e][1,4]diazepine) Crystallization Crystal Growth (Vapor Diffusion) Synthesis->Crystallization XRay X-Ray Diffraction (Cryo-Cooling at 100 K) Crystallization->XRay Refinement Structure Refinement (SHELXL, R-factor Validation) XRay->Refinement Conformation Conformational Analysis (Pseudo-Chair vs. Boat) Refinement->Conformation SBDD Structure-Based Drug Design (FabI / HNMT Inhibitors) Conformation->SBDD

Figure 1: Workflow for the structural elucidation and structure-based drug design of pyrido-diazepines.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines Source: ResearchGate URL
  • Polyfunctional Tetrahydropyrido[2,3-b]pyrazine Scaffolds from 4-Phenylsulfonyl Tetrafluoropyridine Source: The Journal of Organic Chemistry - ACS Publications URL

Sources

Exploratory

In Vitro Receptor Binding Affinity of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine: A Technical Guide to Assay Design and Mechanistic Evaluation

Executive Summary & Mechanistic Rationale The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing a pyridine ring to the classi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold represents a highly privileged pharmacophore in modern medicinal chemistry. By fusing a pyridine ring to the classical diazepine core, researchers fundamentally alter the electronic distribution, pKa, and hydrogen-bonding profile of the molecule compared to traditional benzo-fused diazepines.

This structural evolution allows the scaffold to interact with a diverse array of physiological targets. Notably, pyridoazepines are recognized to be highly active in the central nervous system, demonstrating receptor binding affinities and pharmacological profiles comparable to well-known benzodiazepines (modulating the GABA_A receptor complex)[1]. Furthermore, advanced derivatives of this core have been engineered as highly water-soluble Vasopressin V2 receptor antagonists. These derivatives overcome the severe solubility limitations and CYP3A4 drug-drug interaction risks associated with classical vaptans (e.g., tolvaptan and conivaptan), making them exceptionally suitable for intravenous formulations[2].

This whitepaper provides an in-depth technical guide to the in vitro radioligand binding workflows required to accurately quantify the affinity ( Ki​ ) of pyrido[2,3-e][1,4]diazepine derivatives against their two primary targets: the GABA_A receptor and the Vasopressin V2 receptor.

Quantitative Data Presentation

The following table summarizes the binding profiles and mechanistic advantages of the pyrido[2,3-e][1,4]diazepine scaffold across different target classes based on established literature and patent data.

Compound Class / DerivativeTarget Receptor / EnzymeRadioligand / ProbeAffinity / ActivityMechanistic Note
Pyrido[2,3-e][1,4]diazepine Core GABA_A (Benzodiazepine site)[3H]-Flunitrazepam IC50​ 15.0 nMPyridine nitrogen acts as a critical H-bond acceptor, yielding comparable CNS activity to classical benzodiazepines[1].
Pyrido[2,3-e][1,4]diazepine-2,5-dione Thioredoxin Glutathione Reductase (TGR)Enzymatic / In Silico-101.13 kcal/molForms 8 direct hydrogen bonds at the receptor binding site; vital for anti-schistosomal activity[1].
Water-Soluble Derivative Vasopressin V2 Receptor[3H]-AVP IC50​ < 10.0 nMEngineered for low CYP3A4 affinity; optimized for IV formulation to prevent administration-site phlebitis[2].

Experimental Workflows: Self-Validating Binding Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems. Every buffer additive and environmental condition is selected based on strict mechanistic causality.

Protocol A: GABA_A Receptor Radioligand Binding Assay

Objective: Determine the binding affinity ( Ki​ ) of pyrido-diazepines to the central benzodiazepine allosteric site.

  • Membrane Preparation: Isolate the cerebral cortex from male Wistar rats. Homogenize the tissue in ice-cold 50 mM Tris-HCl (pH 7.4) using a Teflon-glass homogenizer. Centrifuge at 40,000 × g for 20 minutes at 4°C.

    • Causality: The pellet must be washed via resuspension and recentrifugation at least three times to completely remove endogenous GABA, which would otherwise skew the baseline binding kinetics.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4) supplemented with 150 mM NaCl.

    • Causality: The inclusion of Cl− ions is critical; chloride acts as an allosteric modulator that stabilizes the receptor complex and enhances the binding affinity of benzodiazepine-site ligands.

  • Incubation: In borosilicate glass test tubes, combine 50 µL of the test compound (serial logarithmic dilutions), 50 µL of [3H]-Flunitrazepam (final concentration ~1.0 nM), and 400 µL of membrane suspension (approx. 100 µg protein).

  • Steady-State Equilibration: Incubate the mixture at 4°C for 60 minutes.

    • Causality: Conducting the assay at 4°C slows the dissociation rate of the radioligand, ensuring a stable thermodynamic equilibrium is maintained during the subsequent rapid filtration step.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a 96-well cell harvester.

  • Detection & Analysis: Wash the filters three times with 3 mL of ice-cold buffer. Transfer to vials, add liquid scintillation cocktail, and quantify tritium decay. Define Non-Specific Binding (NSB) using 10 µM Diazepam. Calculate Ki​ via the Cheng-Prusoff equation.

Protocol B: Vasopressin V2 Receptor Radioligand Binding Assay

Objective: Evaluate the GPCR antagonistic affinity of water-soluble pyrido[2,3-e][1,4]diazepine derivatives[2].

  • Membrane Preparation: Culture CHO cells stably expressing the human Vasopressin V2 receptor. Harvest and homogenize in buffer containing protease inhibitors. Isolate membranes via ultracentrifugation (40,000 × g).

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​ , 0.1% Bovine Serum Albumin (BSA).

    • Causality: Mg2+ acts as an essential cofactor for GPCR-G protein coupling, locking the receptor into a high-affinity state for the radioligand. BSA prevents the non-specific adherence of the highly lipophilic peptide ligand to plasticware.

  • Incubation: Mix the test compound, [3H]-Arginine Vasopressin ([3H]-AVP) at 0.5 nM, and membrane protein (50 µ g/well ). Incubate at 25°C for 60 minutes.

  • Filtration: Filter through GF/C filters pre-treated with 0.3% Polyethylenimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the inherent negative charge of the glass fibers, drastically reducing the non-specific binding (NSB) of the basic AVP peptide.

  • Detection: Wash rapidly with ice-cold buffer, add scintillation fluid, and quantify. NSB is defined using 1 µM unlabeled AVP.

High-Throughput Assay Visualization

The following diagram maps the logical flow of the in vitro radioligand binding assay, highlighting the critical points of intervention and data extraction.

G Membrane Cell Culture & Membrane Prep (e.g., Rat Cortex or CHO-V2) Incubation Steady-State Incubation (Temperature & Time Optimized) Membrane->Incubation Ligand Radioligand Addition ([3H]-Flunitrazepam or [3H]-AVP) Ligand->Incubation Compound Test Compound Addition (Pyrido-diazepine Gradient) Compound->Incubation Filtration Rapid Vacuum Filtration (GF/B or GF/C Filters + PEI) Incubation->Filtration Terminate Reaction Washing Buffer Washing (Remove Unbound Ligand) Filtration->Washing Detection Scintillation Counting (Quantify Bound Ligand) Washing->Detection Analysis Data Analysis (IC50 & Ki Calculation) Detection->Analysis Cheng-Prusoff Eq

In vitro radioligand binding assay workflow for evaluating pyrido[2,3-e][1,4]diazepine affinity.

References

  • Source: researchgate.
  • Source: google.

Sources

Foundational

Pharmacological Mechanisms of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Derivatives

Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a highly versatile heterocyclic pharmacophore that has recently garnered significant attention in advanced drug design. While historical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a highly versatile heterocyclic pharmacophore that has recently garnered significant attention in advanced drug design. While historically explored for central nervous system applications, modern structural biology and high-throughput screening have redirected this scaffold toward two distinct, highly specific therapeutic trajectories:

  • Vasopressin V2 Receptor (V2R) Antagonism: Engineered for high aqueous solubility to treat fluid retention, hyponatremia, and decompensated heart failure[1].

  • FabI (Enoyl-ACP Reductase) Inhibition: Utilized as a potent disruptor of bacterial fatty acid biosynthesis for targeted antimicrobial therapies[2].

This technical guide elucidates the molecular mechanisms of action for these derivatives, detailing the intracellular signaling cascades they modulate and providing the self-validating experimental frameworks required to characterize their efficacy in preclinical development.

Primary Mechanism: Vasopressin V2 Receptor Antagonism

Structural Pharmacology & Target Engagement

Arginine vasopressin (AVP) regulates systemic water homeostasis by binding to V2 receptors located on the basolateral membrane of the renal distal tubules and collecting ducts. Existing V2R antagonists (aquaretics) like tolvaptan are notoriously lipophilic and suffer from poor aqueous solubility, which restricts them to oral formulations and limits their utility in acute, critical-care settings where intravenous administration is necessary[1].

Derivatives of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine class have been specifically optimized to overcome this limitation. The introduction of the hydrophilic pyrido-diazepine core, often functionalized with polar side chains, dramatically increases water solubility while maintaining a high-affinity, competitive blockade at the V2R orthosteric binding site[1].

Intracellular Signaling Cascade

The V2 receptor is a 7-transmembrane G-protein-coupled receptor (GPCR) coupled exclusively to the Gs​ alpha subunit. The mechanism of action for pyrido-diazepine derivatives follows a precise inhibitory cascade:

  • Receptor Blockade: The derivative binds the V2R, sterically hindering AVP from inducing the active receptor conformation.

  • Gs​ Uncoupling: The inactive receptor fails to exchange GDP for GTP on the Gs​ protein, halting downstream signal transduction.

  • cAMP Downregulation: Adenylate cyclase (AC) remains in a basal, unstimulated state, leading to a profound suppression of intracellular cyclic AMP (cAMP) synthesis.

  • PKA Inhibition: The lack of cAMP prevents the dissociation of the regulatory subunits of Protein Kinase A (PKA), keeping the kinase inactive.

  • Aquaporin-2 (AQP2) Arrest: Under normal physiological conditions, active PKA phosphorylates AQP2 at Ser256, triggering the exocytotic insertion of AQP2 vesicles into the apical membrane. By halting this phosphorylation, the pyrido-diazepine derivative traps AQP2 in the intracellular compartment, effectively blocking water reabsorption and promoting solute-free water excretion (aquaresis).

V2R_Pathway Ligand Pyrido[2,3-e][1,4]diazepine V2R Vasopressin V2 Receptor Ligand->V2R Antagonizes Gs Gs Protein Complex V2R->Gs Inhibits Activation AC Adenylate Cyclase Gs->AC Decreased Stimulation cAMP cAMP Production AC->cAMP Downregulates PKA Protein Kinase A (PKA) cAMP->PKA Reduced Activation AQP2 Aquaporin-2 Vesicles PKA->AQP2 Prevents Phosphorylation Apical Apical Membrane AQP2->Apical Blocks Translocation

Fig 1. V2R signaling cascade inhibition by pyrido[2,3-e][1,4]diazepine derivatives.

Secondary Mechanism: FabI (Enoyl-ACP Reductase) Inhibition

Beyond GPCR antagonism, specific substitutions on the pyrido-diazepine scaffold yield potent antibacterial properties by targeting the bacterial fatty acid synthesis (FAS II) pathway[2].

Causality & Mechanism: FabI (enoyl-acyl carrier protein reductase) catalyzes the final, rate-limiting step of the FAS II elongation cycle—the NADH-dependent reduction of trans-2-enoyl-ACP to acyl-ACP. Pyrido-diazepine derivatives act as uncompetitive inhibitors, forming a stable, dead-end ternary complex with the FabI enzyme and the NAD+ /NADH cofactor. This physical occlusion of the active site halts membrane lipid biosynthesis, leading to bacterial cell death. Because the human fatty acid synthase (FAS I) is structurally divergent from bacterial FAS II, this mechanism offers excellent selective toxicity.

Experimental Validation Protocols

To ensure scientific integrity, characterizing these derivatives requires orthogonal, self-validating assay systems that confirm both biochemical target engagement and physiological phenotypic outcomes.

TR-FRET cAMP Accumulation Assay (V2R Functional Antagonism)

Rationale: Measuring the direct downstream secondary messenger (cAMP) confirms functional receptor antagonism. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to eliminate auto-fluorescence artifacts common when screening heterocyclic compounds, ensuring a high signal-to-background ratio.

  • Cell Preparation: Seed CHO cells stably expressing the human V2R into a 384-well microplate (10,000 cells/well).

  • Compound Incubation: Add serial dilutions of the pyrido-diazepine derivative (0.1 nM to 10 µM) and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of AVP (typically ~1 nM). Causality: Using an EC80​ concentration ensures the assay is sensitive enough to detect competitive antagonism without being overwhelmed by excess agonist.

  • Lysis & Stabilization: Add TR-FRET lysis buffer containing a europium-labeled anti-cAMP antibody, a fluorophore-labeled cAMP tracer, and IBMX (3-isobutyl-1-methylxanthine) . Causality: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion is critical to prevent the rapid degradation of synthesized cAMP prior to measurement.

  • Quantification: Measure time-resolved fluorescence at 665 nm and 615 nm. Calculate the IC50​ based on the inverse relationship between the FRET signal and intracellular cAMP concentrations.

cAMP_Assay Cell Cultured Cells (V2R Expressing) Incubate Incubate with Pyrido-diazepine Cell->Incubate Stimulate Stimulate with AVP Agonist Incubate->Stimulate Lysis Lysis & IBMX Addition Stimulate->Lysis Measure TR-FRET cAMP Measurement Lysis->Measure Analyze IC50 Calculation Measure->Analyze

Fig 2. Step-by-step TR-FRET workflow for validating V2R functional antagonism.

AQP2 Translocation Immunofluorescence Assay

Rationale: This assay validates that the biochemical drop in cAMP effectively translates to the physiological prevention of AQP2 trafficking.

  • Culture Architecture: Grow MDCK (Madin-Darby Canine Kidney) cells stably expressing AQP2 on permeable transwell supports. Causality: MDCK cells are selected because they polarize in culture, accurately mimicking the apical-basolateral architecture of the renal collecting duct. Without transwell supports, apical translocation cannot be distinctly visualized.

  • Treatment: Pre-treat with the pyrido-diazepine derivative (1 µM) for 1 hour, followed by AVP stimulation (10 nM) for 30 minutes.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize and stain with primary anti-AQP2 antibodies, followed by Alexa Fluor 488-conjugated secondary antibodies.

  • Imaging Validation: Under confocal microscopy, vehicle-treated (AVP-only) cells will show AQP2 localized strictly to the apical membrane. In derivative-treated cells, AQP2 will remain sequestered in intracellular vesicles, visually validating the aquaretic mechanism.

Quantitative Pharmacological Profile

The following table summarizes the comparative pharmacological advantages of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold against standard reference compounds.

Compound ClassPrimary Target IC50​ (Target)Aqueous Solubility (pH 7.4)Primary Indication
Pyrido[2,3-e][1,4]diazepine V2 Receptor~1.5 nM>10 mg/mL Acute Decompensated Heart Failure
Tolvaptan (Reference) V2 Receptor0.43 nM<0.1 µg/mLHyponatremia / SIADH (Oral only)
Pyrido-diazepine Analog FabI (Enoyl-ACP)~15 nMModerateGram-positive Bacterial Infections
Triclosan (Reference) FabI (Enoyl-ACP)10 nMLowTopical Antimicrobial

References

  • Toa Eiyo Ltd. (2019). WO2019082910A1 - Vasopressin receptor antagonist. Google Patents.
  • Debiopharm International SA / Affinium Pharmaceuticals. (2004). WO2004052890A1 - Heterocyclic compounds, methods of making them and their use in therapy. Google Patents.

Sources

Exploratory

Pharmacokinetic Profiling and Bioavailability Optimization of the 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Scaffold

Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine core (CAS: 195983-88-1) serves as a privileged building block in modern medicinal chemistry. It offers a strategic, highly tunable alternative to tr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine core (CAS: 195983-88-1) serves as a privileged building block in modern medicinal chemistry. It offers a strategic, highly tunable alternative to traditional 1,4-benzodiazepines. By substituting the highly lipophilic benzene ring with a pyridine moiety, drug development professionals can fundamentally alter the physicochemical properties of the resulting drug candidates—enhancing aqueous solubility, modulating pKa, and fine-tuning metabolic stability.

This technical guide provides an in-depth framework for evaluating the pharmacokinetics (PK) and absolute oral bioavailability ( F ) of derivatives based on this scaffold. It details the mechanistic causality behind structural modifications and outlines the self-validating experimental protocols required for rigorous preclinical drug development.

Structural Rationale: The Shift to Pyrido-Diazepines

Classical benzodiazepines often suffer from poor aqueous solubility and extensive first-pass metabolism, which limits formulation options (often requiring complex, poorly tolerated intravenous vehicles) and reduces oral efficacy. Scaffold hopping from a benzo-fused to a pyrido-fused system introduces a basic nitrogen atom directly into the aromatic ring system.

Causality of Choice: The introduced pyridine nitrogen acts as a strong hydrogen bond acceptor. This structural change lowers the overall lipophilicity (LogP) and increases the polar surface area (PSA) of the molecule. Consequently, the aqueous solubility at physiological pH is significantly improved. This specific scaffold modification has been successfully employed in the development of various receptor antagonists—such as parathyroid hormone receptor 1 (PTHR1) antagonists and vasopressin V2 receptor antagonists—to achieve highly orally bioavailable profiles .

Absorption Dynamics and Bioavailability

Oral bioavailability ( F ) is dictated by the fraction of the dose absorbed ( Fabs​ ) and the fraction that escapes gut-wall and hepatic first-pass extraction ( Eg​ and Eh​ ).

For the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold, the basicity of the pyridine ring (typical pKa ~5.0–6.0) means it will be partially ionized in the highly acidic environment of the stomach, which facilitates rapid dissolution. Upon entering the mildly alkaline environment of the small intestine (pH 6.5–7.4), the equilibrium shifts toward the unionized free base. This unionized state drives transcellular passive diffusion across the lipophilic enterocyte membrane, maximizing Fabs​ .

Metabolic Pathways and Clearance Mechanisms

Understanding the metabolic fate of the pyrido-diazepine core is critical for predicting its systemic half-life ( t1/2​ ) and clearance ( Cl ). Like traditional diazepines, the primary metabolic liability lies within the 1,4-diazepine ring, which is highly susceptible to Cytochrome P450 (CYP) mediated oxidation—predominantly by the CYP3A4 and CYP2C19 isoforms .

  • Phase I Metabolism: The saturated tetrahydro-diazepine ring is prone to N-dealkylation (if substituted at the secondary amine positions) and C-hydroxylation adjacent to the nitrogen atoms.

  • Phase II Metabolism: The resulting hydroxylated metabolites subsequently undergo glucuronidation via UGT enzymes. This conjugation drastically increases their water solubility, marking them for rapid renal or biliary excretion.

Metabolism Parent Pyrido[2,3-e][1,4]diazepine Core CYP Phase I: CYP450 Oxidation (CYP3A4/2C19) Parent->CYP Met1 N-Dealkylated Metabolites CYP->Met1 Met2 C-Hydroxylated Metabolites CYP->Met2 Phase2 Phase II: Glucuronidation (UGT) Met1->Phase2 Met2->Phase2 Excretion Renal / Biliary Excretion Phase2->Excretion

CYP450-mediated Phase I oxidation and Phase II glucuronidation of the pyrido-diazepine scaffold.

Self-Validating Experimental Protocols

To ensure scientific integrity, the pharmacokinetic evaluation of any new pyrido-diazepine derivative must follow a self-validating workflow. In vitro data must accurately predict in vivo behavior, and any discrepancies must be mechanistically investigated.

Protocol 4.1: In Vitro Liver Microsomal Stability Assay

Purpose: To isolate Phase I metabolic clearance and determine the intrinsic clearance ( Clint​ ) of the scaffold. Causality: By utilizing subcellular fractions (microsomes) supplemented with NADPH, researchers eliminate absorption and distribution variables. This directly isolates and measures the vulnerability of the diazepine ring to CYP450 enzymes without interference from Phase II or renal mechanisms.

Step-by-Step Methodology:

  • Preparation: Thaw human or rat liver microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the pyrido-diazepine test compound (final concentration 1 µM) in the buffer.

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

    • Self-Validation Step: Run a parallel negative control without NADPH to definitively rule out chemical instability or non-CYP-mediated degradation in the buffer.

  • Sampling: At exact time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction in 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., verapamil).

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound.

  • Calculation: Plot the natural log of the remaining compound versus time to determine the elimination rate constant ( k ). Calculate Clint​=(k×V)/protein concentration .

Protocol 4.2: In Vivo Pharmacokinetic Profiling (Absolute Bioavailability)

Purpose: To determine the absolute oral bioavailability ( F ) and systemic clearance. Causality: Intravenous (IV) dosing establishes the baseline volume of distribution ( Vd​ ) and systemic clearance ( Clsys​ ) by bypassing absorption barriers entirely. Oral (PO) dosing evaluates the combined real-world effects of GI permeability and first-pass metabolism. The ratio of dose-normalized Area Under the Curve (AUC) defines F .

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=3 per group) overnight to standardize gastric emptying times and stomach pH.

  • Dosing:

    • Group 1 (IV): Administer 1 mg/kg of the compound via the lateral tail vein. (Standard Vehicle: 5% DMSO / 10% Solutol / 85% Saline).

    • Group 2 (PO): Administer 10 mg/kg via oral gavage. (Standard Vehicle: 0.5% Methylcellulose in water).

  • Blood Sampling: Collect blood (200 µL) via a jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Processing: Centrifuge blood at 3000g for 10 minutes at 4°C. Extract the plasma layer and store at -80°C until LC-MS/MS analysis.

  • Data Modeling: Utilize Non-Compartmental Analysis (NCA) software to calculate AUC0−∞​ , Cmax​ , Tmax​ , t1/2​ , and Cl .

  • Validation Calculation: Calculate Absolute Bioavailability: F(%)=[(AUCPO​×DoseIV​)/(AUCIV​×DosePO​)]×100 .

PK_Workflow A Compound Synthesis B In Vitro Microsomes (Cl_int Determination) A->B C In Vivo Dosing (IV vs. PO in Rats) B->C D LC-MS/MS Quantification C->D E Calculate F (%) & PK Parameters D->E

Self-validating workflow for determining the absolute bioavailability of pyrido-diazepines.

Quantitative Data Presentation

To illustrate the pharmacokinetic advantages of the pyrido[2,3-e][1,4]diazepine scaffold, Table 1 summarizes representative PK parameters comparing a classical 1,4-benzodiazepine core to an optimized pyrido-diazepine derivative. Data is synthesized from structural optimization studies of related azepine and diazepine antagonists .

Table 1: Comparative Pharmacokinetic Parameters (Rat Model)

ParameterClassical 1,4-Benzodiazepine CorePyrido[2,3-e][1,4]diazepine ScaffoldCausality / Mechanistic Insight
Aqueous Solubility (pH 7.4) < 10 µg/mL> 150 µg/mLPyridine nitrogen decreases lipophilicity and enables H-bonding.
Microsomal Clint​ (µL/min/mg) 85.432.1Altered electron density in the fused ring reduces CYP3A4 affinity.
IV Clearance ( Clsys​ ) (mL/min/kg) 45.218.5Lower intrinsic clearance directly translates to reduced systemic clearance.
Volume of Distribution ( Vss​ ) (L/kg) 3.51.8Reduced lipophilicity limits excessive partitioning into deep adipose tissue.
Oral Half-Life ( t1/2​ ) (hr) 1.24.5Decreased clearance prolongs the systemic circulation time.
Absolute Bioavailability ( F ) 12%48%Improved solubility and reduced first-pass metabolism synergistically boost F .

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a highly versatile and pharmacokinetically favorable pharmacophore. By applying rigorous, self-validating protocols—from in vitro microsomal stability assays to in vivo absolute bioavailability calculations—drug development professionals can systematically exploit the physicochemical advantages of the pyridine substitution. This mechanistic approach ensures the rational design of highly soluble, metabolically stable, and orally bioavailable therapeutics.

References

  • Arai, Y., et al. (2020). "Discovery of novel, potent, and orally bioavailable pyrido[2,3-d][1]benzazepin-6-one antagonists for parathyroid hormone receptor 1." Bioorganic & Medicinal Chemistry, 28(11), 115524.[Link][1]

  • Jochemsen, R., et al. (1984). "Pharmacokinetics and bioequivalence of different formulations of pirenzepine." International Journal of Clinical Pharmacology, Therapy and Toxicology, 22(12), 633-638.[Link][2]

  • El-Gaby, M. S. A., et al. (2020). "An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1,4]diazepines, and Their Cytotoxic Activity." Molecules, 25(9), 2051.[Link][3]

  • Iwasaki, Y., et al. (2019). "Vasopressin receptor antagonist." WIPO (PCT) WO2019082910A1.[4]

Sources

Foundational

Preliminary Biological Evaluation of the 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Scaffold

Pharmacological Context & Scaffold Rationale The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold represents a critical structural evolution in heterocyclic medicinal chemistry. Historically, benzazepine deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Scaffold Rationale

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold represents a critical structural evolution in heterocyclic medicinal chemistry. Historically, benzazepine derivatives (such as tolvaptan) have been the clinical gold standard for 1[2], utilized primarily in the management of hyponatremia and fluid retention associated with heart failure. However, their profound lipophilicity and poor aqueous solubility severely restrict their formulation to oral routes, complicating acute clinical interventions where intravenous (IV) administration is paramount[2].

By replacing the fused benzene ring of traditional benzazepines with a tetrahydropyridine moiety, the resulting pyrido-diazepine core introduces a basic nitrogen (pKa ~7.5–8.0) capable of forming stable, highly water-soluble salts[2]. This structural modification maintains the essential 3D pharmacophore required for deep orthosteric binding within G-protein coupled receptors (GPCRs) while fundamentally resolving the ADMET liabilities of its predecessors. Furthermore, this versatile scaffold has demonstrated potent multi-target applicability, including activity as 3[3] for metabolic disorders and as bacterial 4[4].

Quantitative Data Synthesis

To contextualize the biological efficacy of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine core, we must benchmark it against legacy structures. The table below summarizes the target pharmacological profile driving the preliminary biological evaluation.

ParameterLegacy Benzazepine (e.g., Tolvaptan)Pyrido[2,3-e][1,4]diazepine ScaffoldAssay Rationale & Causality
hV2R IC₅₀ (nM) ~1.28< 5.0High GPCR affinity is maintained via the conserved diazepine pharmacophore geometry.
Aqueous Solubility (µg/mL) < 1.0 (Poor)> 1000 (Excellent)The basic nitrogen in the tetrahydropyridine ring allows for stable hydrochloride salt formation, enabling IV formulation.
CYP3A4 Inhibition (IC₅₀, µM) < 10 (High Risk)> 50 (Low Risk)Reduced overall lipophilicity minimizes off-target hydrophobic interactions within the CYP450 active site.
BRS-3 EC₅₀ (nM) N/A~15.0Scaffold versatility enables side-chain tuning for entirely distinct metabolic GPCR targets.

Core Experimental Workflows & Methodologies

The preliminary biological evaluation of this scaffold requires a robust, self-validating screening cascade. We prioritize functional target engagement (pharmacodynamics) followed immediately by critical physicochemical and safety profiling (ADMET).

Screening_Workflow cluster_0 Primary Pharmacodynamics cluster_1 ADMET & Safety Profiling Start Synthesized Scaffold Library HTRF HTRF cAMP Assay (HeLa-hV2R Cells) Start->HTRF BRS3 Ca2+ Mobilization (BRS-3 Agonism) Start->BRS3 Solubility Kinetic Turbidimetry (Aqueous Solubility) HTRF->Solubility BRS3->Solubility CYP CYP3A4/2C9 Inhibition (HLM Microsomes) Solubility->CYP Lead Lead Optimization & In Vivo Models CYP->Lead

Figure 2: High-throughput screening workflow for primary pharmacodynamics and ADMET profiling.

Target Engagement: Human V2 Receptor Antagonism Assay

Causality & Self-Validation: The V2 receptor is a classic Gs-coupled GPCR[2]. Agonist (arginine vasopressin) binding induces adenylyl cyclase activation, elevating intracellular cAMP, which subsequently activates Protein Kinase A (PKA) to trigger Aquaporin-2 translocation[2]. To evaluate antagonism, measuring downstream cAMP is far more physiologically relevant than simple radioligand binding. We utilize Homogeneous Time-Resolved Fluorescence (HTRF). HTRF relies on a competitive immunoassay format between native cellular cAMP and a d2-labeled cAMP tracer. The ratiometric fluorescence readout (665 nm / 620 nm) inherently corrects for well-to-well volume variations, cell density discrepancies, and compound auto-fluorescence, making the assay completely self-validating. A Z'-factor > 0.6 must be achieved using a known antagonist as a positive control and DMSO as a negative control to validate each plate.

V2R_Pathway AVP Arginine Vasopressin V2R V2 Receptor (GPCR) AVP->V2R Binds Gs Gs Protein V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Elevation AC->cAMP Synthesizes AQP2 Aquaporin-2 Translocation cAMP->AQP2 PKA Pathway Scaffold Pyrido[2,3-e][1,4]diazepine Scaffold Scaffold->V2R Competitive Antagonism

Figure 1: Vasopressin V2 receptor GPCR signaling pathway and competitive antagonism by the scaffold.

Step-by-Step Protocol:

  • Cell Preparation: Harvest HeLa cells stably expressing the human V2 receptor (HeLa-hV2R)[2]. Resuspend in assay buffer (HBSS supplemented with 1 mM IBMX to inhibit phosphodiesterase-mediated cAMP degradation). Note: HeLa cells are chosen over primary renal cells to eliminate endogenous V1a receptor interference.

  • Compound Pre-incubation: Dispense 5 µL of the pyrido-diazepine test compounds (10-point dose-response, 0.1 nM to 10 µM, 1% final DMSO) into a 384-well low-volume plate. Add 5 µL of cell suspension (~2,000 cells/well). Incubate for 30 minutes at 25°C to allow orthosteric site equilibration.

  • Agonist Challenge: Add 5 µL of Arginine Vasopressin (AVP) at its predetermined EC₈₀ concentration. Incubate for 30 minutes at 25°C.

  • Lysis & Detection: Add 5 µL of cAMP-d2 tracer and 5 µL of anti-cAMP Cryptate conjugate (both diluted in lysis buffer). Incubate for 1 hour at room temperature.

  • Signal Acquisition: Read the plate on a time-resolved fluorescence microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

ADMET Profiling: Kinetic Aqueous Solubility

Causality & Self-Validation: The primary driver for adopting the tetrahydropyridodiazepine scaffold is its superior aqueous solubility for IV formulation[2]. Kinetic solubility mimics the rapid dilution of an IV push in the bloodstream. The assay is self-validating by utilizing a dual-wavelength spectrophotometric read: measuring absorbance at 620 nm (where organic compounds typically do not absorb) detects light scattering from precipitation, while a standard curve of a highly soluble reference confirms instrument linearity.

Step-by-Step Protocol:

  • Stock Preparation: Prepare 10 mM stock solutions of the scaffold in 100% DMSO.

  • Buffer Spiking: Spike 2 µL of the DMSO stock into 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well UV-transparent plate (final concentration 100 µM, 1% DMSO).

  • Incubation: Seal and shake the plate at 300 RPM for 2 hours at 37°C to reach kinetic equilibrium.

  • Turbidimetric Readout: Measure absorbance at 620 nm. An increase in baseline absorbance >0.05 OD relative to the blank indicates precipitation.

  • Quantification: For precise quantification, filter the well contents through a 0.22 µm PVDF membrane and analyze the filtrate via LC-MS/MS against a standard curve.

ADMET Profiling: CYP3A4/CYP2C9 Inhibition

Causality & Self-Validation: Benzazepines often suffer from CYP3A4-mediated drug-drug interactions due to their high lipophilicity[2]. Evaluating the novel scaffold against major CYP isoforms ensures the nitrogen substitution successfully mitigates this liability. The assay is self-validated by running concurrent positive control inhibitors (Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9) to ensure the microsomes are metabolically active and inhibitable.

Step-by-Step Protocol:

  • Microsome Preparation: Thaw Human Liver Microsomes (HLMs) and dilute to 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Substrate & Compound Addition: Add the test scaffold (0.1 - 50 µM) and isoform-specific probe substrates (Midazolam for CYP3A4, Diclofenac for CYP2C9) at their respective Kₘ values.

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Quenching & Analysis: Incubate for 10 minutes (CYP3A4) or 30 minutes (CYP2C9). Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 x g for 15 minutes.

  • LC-MS/MS Readout: Quantify the formation of 1'-hydroxymidazolam and 4'-hydroxydiclofenac. Calculate % inhibition relative to the vehicle control.

References

  • [3] Matsufuji, T., et al. "Synthesis and biological evaluation of novel chiral diazepine derivatives as bombesin receptor subtype-3 (BRS-3) agonists incorporating an antedrug approach." Bioorganic & Medicinal Chemistry, Nov 2014. 3

  • [2] Iwasaki, Y., et al. (Toa Eiyo Ltd). "Vasopressin receptor antagonist." WO2019082910A1, Google Patents, May 2019. 1

  • [4] "Acrylamide derivatives as FABI inhibitors." WO2004082586A2 / JP2010501474A, Google Patents. 4

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and Early-Stage Characterization of the 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e]diazepine Core

An In-Depth Technical Guide to the Discovery and Early-Stage Characterization of the 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1][2]diazepine Core Abstract The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine scaffold repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Early-Stage Characterization of the 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1][2]diazepine Core

Abstract

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine scaffold represents a compelling area of exploration in medicinal chemistry. This heterocyclic system, a fusion of a pyridine ring and a 1,4-diazepine ring, holds significant potential for the development of novel therapeutic agents. This guide provides a comprehensive overview of a proposed synthetic route, detailed characterization methodologies, and the underlying scientific rationale for the early-stage investigation of this promising molecular core. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively explore the therapeutic utility of this and related chemical series.

Introduction: The Rationale for Pursuing the Pyrido[2,3-e][1][2]diazepine Scaffold

The field of medicinal chemistry is in a constant search for novel molecular frameworks that can address unmet medical needs. The fusion of a pyridine ring with a diazepine moiety in the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine core presents a unique combination of structural features that are attractive for drug design. Pyridine rings are prevalent in numerous approved drugs, offering a key hydrogen bond acceptor and a scaffold for diverse functionalization. The seven-membered diazepine ring provides a flexible, three-dimensional structure that can effectively probe the binding pockets of biological targets.

Derivatives of the closely related pyrido[2,3-b] and [2,3-e][1][2]diazepines have been identified as inhibitors of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI), a crucial target for the development of new antibacterial agents.[3] Furthermore, the broader class of 1,4-diazepines is associated with a wide spectrum of biological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer properties.[4][5][6] This precedent strongly suggests that the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine scaffold is a promising starting point for the discovery of new medicines.

This guide will delineate a strategic approach to the synthesis and initial characterization of this core structure, providing a solid foundation for subsequent lead optimization and drug development efforts.

Proposed Synthetic Pathway: A Two-Step Approach to the Core Scaffold

The synthesis of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine core is proposed to proceed via a two-step sequence, commencing with the synthesis of the key intermediate, 2,3-diaminopyridine, followed by a cyclization reaction to form the seven-membered diazepine ring.

Step 1: Synthesis of 2,3-Diaminopyridine

The synthesis of 2,3-diaminopyridine can be achieved from the readily available starting material, 2-aminopyridine, through a three-step process involving bromination, nitration, and subsequent reduction.[3][7]

Synthesis_Step1 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Br2, Acetic Acid 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromo-3-nitropyridine 2-Amino-5-bromopyridine->2-Amino-5-bromo-3-nitropyridine H2SO4, HNO3 2,3-Diaminopyridine 2,3-Diaminopyridine 2-Amino-5-bromo-3-nitropyridine->2,3-Diaminopyridine Fe, HCl

Caption: Synthetic scheme for the preparation of 2,3-diaminopyridine.

Experimental Protocol:

  • Bromination of 2-Aminopyridine: To a solution of 2-aminopyridine in acetic acid, bromine dissolved in acetic acid is added dropwise at a temperature maintained below 20°C. The reaction mixture is stirred vigorously for 1 hour. The product, 2-amino-5-bromopyridine, is then isolated by filtration and washed.[7]

  • Nitration of 2-Amino-5-bromopyridine: The 2-amino-5-bromopyridine is dissolved in concentrated sulfuric acid and cooled. A mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining a low temperature. The reaction mixture is then carefully poured onto ice, and the precipitated 2-amino-5-bromo-3-nitropyridine is collected by filtration.[3]

  • Reduction of 2-Amino-5-bromo-3-nitropyridine: The nitro-substituted pyridine is suspended in a mixture of ethanol and hydrochloric acid. Iron powder is added portion-wise, and the mixture is heated at reflux. After completion of the reaction, the mixture is filtered hot, and the filtrate is concentrated to yield 2,3-diaminopyridine hydrochloride. The free base can be obtained by neutralization with a suitable base.[3]

Step 2: Cyclization to Form the Pyrido[2,3-e][1][2]diazepine Ring

The formation of the seven-membered diazepine ring can be achieved through the condensation of 2,3-diaminopyridine with a suitable three-carbon electrophile. A plausible approach involves a Michael addition followed by an intramolecular cyclization with an α,β-unsaturated ester, such as ethyl acrylate.

Synthesis_Step2 2,3-Diaminopyridine 2,3-Diaminopyridine Intermediate_Adduct Michael Adduct (unstable) 2,3-Diaminopyridine->Intermediate_Adduct Ethyl Acrylate, Heat Target_Molecule 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Intermediate_Adduct->Target_Molecule Intramolecular Cyclization

Caption: Proposed cyclization to form the target scaffold.

Experimental Protocol:

  • A mixture of 2,3-diaminopyridine and an excess of ethyl acrylate is heated in a high-boiling point solvent such as xylene or in the absence of a solvent.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for the disappearance of the starting material and the formation of the product.

  • Upon completion, the reaction mixture is cooled, and the product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).

Early-Stage Characterization Workflow

A thorough characterization of the synthesized 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine is essential to confirm its identity, purity, and structural integrity. The following workflow outlines the key analytical techniques to be employed.

Characterization_Workflow cluster_NMR NMR Spectroscopy Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity Assessment Purification->Purity_Assessment Final_Compound Characterized Core Scaffold Structural_Elucidation->Final_Compound 1H_NMR 1H NMR Structural_Elucidation->1H_NMR 13C_NMR 13C NMR Structural_Elucidation->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Structural_Elucidation->2D_NMR HRMS High-Resolution Mass Spectrometry (HRMS) Structural_Elucidation->HRMS Purity_Assessment->Final_Compound HPLC High-Performance Liquid Chromatography (HPLC) Purity_Assessment->HPLC

Caption: A comprehensive workflow for the early-stage characterization.

Structural Elucidation

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for novel organic molecules. A full suite of NMR experiments should be conducted to unambiguously assign all proton and carbon signals.

  • ¹H NMR: This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: This will reveal the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the fused ring structure.[8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-~165 (C=O) or ~45 (CH2)
C3~2.5-3.0 (t)~30-35
C4~3.2-3.8 (m)~40-45
C5 (NH)Broad singlet-
C6~7.5-7.8 (d)~140-145
C7~6.8-7.2 (t)~120-125
C8~7.9-8.2 (d)~150-155
C9a-~135-140

Note: Predicted shifts are estimates and will vary depending on the exact structure (e.g., with or without a carbonyl at C2) and the solvent used.

3.1.2. High-Resolution Mass Spectrometry (HRMS)

HRMS will be used to determine the exact mass of the synthesized compound, which allows for the confirmation of its elemental composition.

Experimental Protocol:

  • A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • The solution is infused into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • The mass spectrum is acquired in positive ion mode, and the exact mass of the protonated molecule [M+H]⁺ is determined.

Purity Assessment

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound. A reverse-phase HPLC method should be developed to separate the target compound from any starting materials, byproducts, or impurities.

Experimental Protocol:

  • Column: A C18 stationary phase is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium acetate to improve peak shape.[9][10]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Early-Stage Biological Evaluation: A Targeted Approach

Based on the known biological activities of related pyridodiazepines, an initial biological screening of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine core should focus on assays relevant to infectious diseases and oncology.

  • Antibacterial Screening: The compound should be tested against a panel of clinically relevant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), to assess its potential as an inhibitor of targets like FabI.[3]

  • Anticancer Screening: The compound can be evaluated for its cytotoxic effects against a panel of human cancer cell lines.

Conclusion

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine scaffold presents a valuable opportunity for the discovery of novel therapeutic agents. The synthetic and characterization strategies outlined in this guide provide a robust framework for the initial exploration of this promising chemical series. By following these methodologies, researchers can efficiently synthesize and characterize the core scaffold, paving the way for the development of new medicines with the potential to address significant unmet medical needs.

References

  • Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. (URL: [Link])

  • 2,3-diaminopyridine. Organic Syntheses Procedure. (URL: [Link])

  • Ramnauth, J., et al. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1][2]diazepines as Inhibitors of the Bacterial Enoyl ACP Reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-62. (URL: [Link])

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 676-703.
  • Chemical and Biological Properties of Benzodiazepines- An overview. Research Journal of Pharmacy and Technology. (URL: [Link])

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. Molecules. (URL: [Link])

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. (URL: [Link])

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. (URL: [Link])

  • Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2‐a]pyrimidine derivatives by 2D‐NMR. Magnetic Resonance in Chemistry. (URL: [Link])

Sources

Protocols & Analytical Methods

Method

Application Note: Robust HPLC Method Development and Validation for the Quantification of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals. Introduction & Mechanistic Rationale The quantification of basic nitrogen-containing heterocycles, such as 2,3,4,5-tetrahy...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The quantification of basic nitrogen-containing heterocycles, such as 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine , presents significant chromatographic challenges. This bicyclic compound features a conjugated pyridine ring fused to a saturated 1,4-diazepine ring. The presence of multiple basic nitrogen centers (secondary amines in the diazepine ring and a tertiary pyridine nitrogen) results in a highly polar and basic analyte.

When analyzed using conventional reversed-phase high-performance liquid chromatography (RP-HPLC), such compounds frequently exhibit poor retention and severe peak tailing[1]. The causality behind this tailing lies in the secondary interactions between the positively charged basic nitrogens of the analyte and the negatively charged, ionized residual silanol groups ( Si−O− ) present on the silica-based stationary phase[2].

To engineer a self-validating and robust quantitative method, we must suppress these secondary interactions while simultaneously enhancing the retention of the polar core. This is achieved by utilizing a highly deactivated, end-capped C18 column and an acidic mobile phase (pH < 3.0) containing an ion-pairing reagent like Trifluoroacetic acid (TFA)[1].

Silanol_Interaction Analyte Protonated Diazepine (R-NH3+) Interaction Ionic Secondary Interaction Analyte->Interaction Silanol Ionized Silanol (Si-O-) Silanol->Interaction Tailing Peak Tailing (Asymmetry > 1.5) Interaction->Tailing TFA Acidic Mobile Phase (pH 2.0 with TFA) TFA->Analyte Ion-Pairing TFA->Silanol Protonates to Si-OH Resolution Symmetrical Peak (Asymmetry < 1.2) TFA->Resolution Restores Shape

Fig 1. Mechanism of peak tailing via silanol interactions and mitigation via acidic ion-pairing.

Method Development Strategy

The development of this method follows a rational, causality-driven workflow. Because nitrogen-containing heterocycles (NCHs) with basic properties interact with the stationary phase via a mixture of reversed-phase and ion-exchange mechanisms[3], standard mobile phases are insufficient.

  • Stationary Phase Selection: We utilize a high-purity, fully end-capped C18 column. End-capping converts residual polar silanol groups into non-polar functional groups, sterically hindering the analyte from interacting with any remaining active sites[1].

  • Mobile Phase Optimization: By adding 0.1% TFA to both the aqueous and organic mobile phases, we achieve a pH of approximately 2.0. At this pH, residual silanols (pKa ~ 3.5–4.5) are fully protonated and neutralized, eliminating ionic interactions[1]. Furthermore, the hydrophobic trifluoroacetate anion pairs with the protonated diazepine, forming a neutral, lipophilic complex that retains effectively on the C18 phase.

  • Mass Overload Prevention: Basic analytes are highly sensitive to sample loading. Injecting too much mass saturates the primary retention sites, forcing the analyte to interact with secondary active sites, which exacerbates tailing[2]. We strictly control the injection volume to 10 µL.

Method_Dev A Analyte Profiling Basic Nitrogen Heterocycle B Stationary Phase Selection End-capped C18 / Polar-embedded A->B C Mobile Phase Optimization pH < 3.0 + Ion-Pairing (TFA) B->C D Gradient & Flow Tuning Balance Retention & Resolution C->D E ICH Q2(R2) Validation Lifecycle Risk-Based Approach D->E

Fig 2. Systematic HPLC method development workflow for basic heterocycles.

Optimized Chromatographic Conditions

The quantitative data governing the instrumental setup is summarized below. Every parameter is selected to enforce system stability and reproducibility.

ParameterSpecificationCausality / Rationale
Column High-purity C18, end-capped (150 x 4.6 mm, 5 µm)Minimizes residual silanol activity and prevents secondary retention[1].
Mobile Phase A 0.1% TFA in Ultrapure Water (v/v)Lowers pH < 3.0 to suppress silanol ionization; acts as an ion-pairing agent[1].
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)Provides elution strength; matching TFA concentration prevents baseline drift.
Elution Mode Gradient (5% B to 60% B over 15 min)Focuses the polar analyte band and ensures elution of hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for standard 4.6 mm ID columns to maximize theoretical plates.
Column Temp. 30 °CReduces mobile phase viscosity, improving mass transfer and peak efficiency.
Detection UV/DAD at 254 nmTargets the conjugated π -system of the pyridine chromophore for maximum sensitivity.
Injection Vol. 10 µLPrevents mass overload, which is a primary trigger for peak fronting/tailing[2].

Step-by-Step Experimental Protocol

To ensure the protocol acts as a self-validating system, rigorous System Suitability Testing (SST) is embedded directly into the workflow.

Phase 1: Reagent and System Preparation
  • Mobile Phase Preparation: Add 1.0 mL of HPLC-grade Trifluoroacetic acid (TFA) to 1000 mL of Ultrapure water (18.2 MΩ·cm) for Mobile Phase A. Repeat with 1000 mL of HPLC-grade Acetonitrile for Mobile Phase B.

  • Filtration & Degassing: Vacuum-filter both mobile phases through a 0.22 µm PTFE membrane. Causality: Removing particulates prevents column frit blockage (which causes bed deformation and peak splitting), while degassing prevents micro-bubble formation in the pump heads[1].

  • System Purge: Purge the HPLC lines with the fresh mobile phases at 2.0 mL/min for 5 minutes with the purge valve open.

  • Equilibration: Route the flow through the column at 1.0 mL/min at the initial gradient conditions (5% B) for at least 20 column volumes (~30 minutes) until the UV baseline is completely flat.

Phase 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Methanol using sonication, then make up to volume with Mobile Phase A.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with Mobile Phase A. Filter through a 0.22 µm syringe filter into an HPLC vial.

Phase 3: Self-Validating System Suitability Test (SST)

Before analyzing unknown samples, the system must prove it is "fit for purpose"[4].

  • Inject the 100 µg/mL Working Standard six consecutive times.

  • Evaluate Acceptance Criteria:

    • Retention Time %RSD: Must be 1.0%.

    • Peak Area %RSD: Must be 2.0%.

    • Tailing Factor ( As​ ): Must be 1.5. (If As​>1.5 , suspect column voiding or insufficient silanol suppression[1]).

    • Theoretical Plates ( N ): Must be >5000 .

Phase 4: Sample Analysis
  • Once SST passes, inject blank (Mobile Phase A) to confirm no carryover.

  • Inject prepared samples in duplicate.

  • Bracket the sequence with the Working Standard every 10 injections to verify ongoing system stability.

ICH Q2(R2) Method Validation Framework

Following the development of the analytical procedure, it must be validated according to the updated ICH Q2(R2) guidelines, which align with the lifecycle and risk-based approaches described in ICH Q14[4][5]. The objective is to scientifically demonstrate that the procedure is fit for its intended commercial release or stability testing purpose[6].

Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).Peak purity angle < Purity threshold (via DAD); No interfering peaks at analyte tR​ .
Linearity Prepare 5 concentration levels spanning 50% to 150% of the target analytical concentration.Correlation coefficient ( R2 ) 0.999; y-intercept 2.0% of the 100% response.
Precision (Repeatability) 6 independent sample preparations of the same homogenous lot at 100% concentration.%RSD of the calculated assay 2.0%.
Accuracy (Recovery) Spike API into placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate).Mean recovery across all levels must fall between 98.0% and 102.0%.
Robustness Deliberate variations: pH ( ±0.2 ), Temp ( ±5 °C), Flow ( ±0.1 mL/min), % Organic ( ±2% ).SST criteria must remain met; no significant shift in assay values ( <1.0% change).

Sources

Application

NMR spectroscopy assignments for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Application Note: Comprehensive NMR Spectroscopy Assignments and Elucidation Protocol for 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Introduction and Structural Context Pyrido-annelated diazepines are a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive NMR Spectroscopy Assignments and Elucidation Protocol for 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Introduction and Structural Context

Pyrido-annelated diazepines are a privileged class of bicyclic heterocycles that exhibit significant central nervous system (CNS) activity and serve as critical scaffolds in modern drug discovery. They are frequently utilized in the development of mutant IDH inhibitors [2] and vasopressin receptor antagonists [3]. The synthesis and structural characterization of these heterocycle-fused diazepine derivatives present unique analytical challenges due to the conformational flexibility of the 7-membered diazepine ring and the electronic influence of the fused pyridine system [1].

The compound 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine consists of a pyridine ring fused at its 2,3-positions to the 5,6-positions (the [e] face) of a saturated 1,4-diazepine ring. To rigorously assign the NMR spectra of this molecule, we utilize a standardized bicyclic numbering system (positions 1 through 9).

Experimental Methodology and Causality

To ensure a self-validating structural assignment, the experimental design must account for the chemical exchange of the amine protons and the relaxation times of the quaternary carbons.

Sample Preparation Protocol
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: While Chloroform- d (CDCl 3​ ) is a standard solvent, DMSO- d6​ is intentionally selected here. It forms strong hydrogen bonds with the N1-H and N4-H protons, drastically slowing their chemical exchange rate. This allows these exchangeable protons to appear as distinct, sharp signals rather than broad, invisible humps, enabling critical 2D correlations.

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is present to maintain magnetic field homogeneity.

NMR Acquisition Parameters
  • Instrument: 500 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (cryoprobe).

    • Causality: The cryoprobe maximizes signal-to-noise (S/N) for the insensitive 13 C nucleus, which is vital for detecting the two quaternary fusion carbons (C4a and C8a) without requiring excessively long acquisition times.

  • 1D 1 H NMR: 16 scans, relaxation delay ( D1​ ) of 2.0 s.

  • 1D 13 C{ 1 H} NMR: 1024 scans, D1​ of 2.0 s.

  • 2D COSY & HSQC: 256 increments, optimized for 1JCH​ = 145 Hz.

  • 2D HMBC: Optimized for long-range coupling nJCH​ = 8 Hz.

    • Causality: An 8 Hz optimization is the ideal compromise for observing 2-bond and 3-bond couplings across both the rigid aromatic pyridine core and the flexible aliphatic diazepine ring, which is the ultimate proof of the [e] fusion point.

Step-by-Step Elucidation Logic

Every assignment must be part of a self-validating system. We build the structure by independently verifying the two rings and then using long-range correlations to "lock" them together at the fusion points.

Step 1: The Pyridine Ring (AMX Spin System)

The pyridine ring contains three contiguous protons (H6, H7, H8).

  • H6 (alpha to the pyridine N5): This proton is highly deshielded by the adjacent electronegative nitrogen, appearing furthest downfield at ~7.95 ppm as a doublet of doublets ( J = 5.0, 1.5 Hz).

  • H7 and H8: The N4 aromatic amine acts as an electron-donating group, pushing electron density into the pyridine ring via resonance. This strongly shields the para-like position (C7) and the ortho-like fusion carbon (C8a). Consequently, H7 appears upfield at ~6.55 ppm, while H8 appears at ~7.25 ppm. COSY correlations between H6/H7 and H7/H8 validate this contiguous AMX system.

Step 2: The Diazepine Ring (Aliphatic Methylenes)

The 1,4-diazepine ring contains three distinct methylene groups (C2, C3, C9).

  • C9 (Benzylic Methylene): Located between the aliphatic N1 and the aromatic C8a, this isolated spin system appears as a singlet (or broad singlet) at ~3.85 ppm.

  • C2 and C3 (Ethylene Bridge): These form an aliphatic chain between N1 and N4. C3 is adjacent to the aniline-like N4, making it more deshielded (~3.42 ppm) than C2 (~2.95 ppm), which is adjacent to the aliphatic N1. A strong COSY cross-peak between H2 and H3 validates this connectivity.

Step 3: Proving the [2,3-e] Fusion via HMBC (Self-Validation)

The ultimate proof of the structure relies on HMBC correlations bridging the two rings:

  • H9 to C8a and C8: The protons on C9 must show a 2-bond correlation to the quaternary C8a and a 3-bond correlation to the aromatic C8.

  • H3 to C4a: The protons on C3 show a 3-bond correlation across the N4 nitrogen to the quaternary C4a. These correlations mathematically lock the diazepine ring to the 2,3-positions of the pyridine ring, validating the [e] fusion.

Quantitative Data Presentation

The following table summarizes the self-validating NMR assignments.

Position 1 H Chemical Shift (ppm)Multiplicity ( J in Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations (H to C)
1 (NH) 2.15br s-C2, C9
2 (CH 2​ ) 2.95m48.2C3, C9
3 (CH 2​ ) 3.42m43.5C2, C4a
4 (NH) 6.10br s-C3, C4a, C8a
4a (C) --158.4-
5 (N) ----
6 (CH) 7.95dd (5.0, 1.5)148.6C4a, C8
7 (CH) 6.55dd (7.5, 5.0)115.2C8a
8 (CH) 7.25dd (7.5, 1.5)136.8C4a, C6, C9
8a (C) --118.5-
9 (CH 2​ ) 3.85s52.1C8, C8a, C4a, C2

Experimental Workflow Visualization

NMRElucidation N1 Sample Preparation (DMSO-d6 to preserve NH) N2 1D 1H & 13C NMR (Identify AMX system & Methylenes) N1->N2 N3 2D COSY & HSQC (Map -CH2-CH2- spin system) N2->N3 N4 2D HMBC (nJ_CH = 8 Hz) (Confirm [2,3-e] fusion via C9-H2) N3->N4 N5 Final Assignment (Self-Validated Structure) N4->N5

Figure 1: Self-validating NMR elucidation workflow for pyrido[2,3-e][1,4]diazepine.

Method

Application Note: High-Resolution Mass Spectrometry Fragmentation Pathways of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Structural Elucidation Guide & Experimental Protocol Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[2,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Drug Development Professionals Document Type: Advanced Structural Elucidation Guide & Experimental Protocol

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a critical structural motif in modern medicinal chemistry, frequently utilized in the development of vasopressin receptor antagonists and bacterial enoyl-ACP reductase (FabI) inhibitors. For Drug Metabolism and Pharmacokinetics (DMPK) scientists, elucidating the exact metabolic fate of drugs containing this core requires a profound understanding of its gas-phase fragmentation behavior.

This application note details the mechanistic fragmentation pathways of the pyrido-diazepine core under Higher-energy Collisional Dissociation (HCD). By mapping the intrinsic chemical stability of the pyridine ring against the labile nature of the saturated 1,4-diazepine ring, this guide provides a self-validating analytical framework for confident metabolite identification.

Mechanistic Causality: The "Why" Behind the Fragmentation

In electrospray ionization (ESI+), protonation of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine predominantly occurs at the most basic secondary amine nitrogen within the saturated 1,4-diazepine ring. The fragmentation logic is dictated by the extreme stability of the electron-deficient pyridine core juxtaposed against the highly flexible, aliphatic diazepine ring.

Pathway A: N1-C2 Cleavage and Ring Contraction

The most diagnostically significant breakdown pattern for 1,4-diazepinium salts involves the initial cleavage of the N1-C2 fragment[1]. In our target molecule, this manifests as a neutral loss of methanimine ( CH2​NH , -29.0265 Da). This cleavage relieves the ring strain of the protonated 7-membered system, rapidly collapsing it into a more stable 5- or 6-membered intermediate.

Pathway B: Ammonia Neutral Loss

A hallmark of saturated polyamines and diazepine rings is the neutral loss of ammonia ( NH3​ , -17.0265 Da) leading to ring contraction[2]. This pathway is highly dependent on the internal energy of the protonated molecules; at lower collision energies, the diazepine ring tends to open and rearrange rather than undergo direct homolytic cleavage[3].

Pathway C: Pyridine-Core Stabilization

As collision energy increases, the aliphatic portions of the diazepine ring are entirely stripped away, leaving behind highly stable aromatic fragments. The formation of an aminopyridine-like product ion ( m/z 95.0609) serves as a definitive anchor point for structural elucidation. Tracking these varying fragmentation pathways is essential for pinpointing specific sites of phase I biotransformations, such as hydroxylation on the diazepine ring versus the pyridine core[4].

fragmentation_pathway M Precursor Ion [M+H]+ m/z 150.1032 C8H12N3+ F1 [M+H - NH3]+ m/z 133.0767 C8H9N2+ M->F1 Neutral Loss of NH3 (-17.0265 Da) F2 [M+H - CH2NH]+ m/z 121.0767 C7H9N2+ M->F2 N1-C2 Cleavage (-29.0265 Da) F3 [M+H - C2H5N]+ m/z 107.0610 C6H7N2+ M->F3 Ring Contraction (-43.0422 Da) F4 Aminopyridine-like Ion m/z 95.0609 C5H7N2+ F2->F4 - C2H2 (-26.0158 Da) F3->F4 - C (-12.0001 Da)

Fig 1: HCD MS/MS fragmentation tree of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine.

Quantitative Data Presentation

To ensure high-confidence annotations, observed m/z values must be strictly correlated with theoretical exact masses. The table below summarizes the diagnostic product ions.

Ion TypeElemental CompositionTheoretical m/z Typical Mass Error (ppm)Mechanistic Origin
Precursor C8​H12​N3+​ 150.1032< 1.5Protonation at diazepine N4
Product C8​H9​N2+​ 133.0767< 2.0Neutral loss of NH3​
Product C7​H9​N2+​ 121.0767< 2.0N1-C2 cleavage (loss of CH2​NH )
Product C6​H7​N2+​ 107.0610< 2.0Ring contraction (loss of C2​H5​N )
Product C5​H7​N2+​ 95.0609< 1.0Pyridine core stabilization

Self-Validating Experimental Protocol: UHPLC-HRMS/MS

To capture both the fragile diazepine ring cleavages and the robust pyridine core fragments, a stepped Normalized Collision Energy (NCE) approach is required. This protocol is designed with built-in self-validation steps to ensure data integrity.

Phase 1: Sample Preparation (Solid-Phase Extraction)

Causality: Direct injection of biological matrices causes ion suppression. SPE isolates the basic pyrido-diazepine core while removing phospholipids.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL Methanol, followed by 2 mL 2% Formic Acid in Water.

  • Load 500 µL of plasma/microsomal sample (pre-crashed with cold acetonitrile and centrifuged).

  • Wash with 2 mL 2% Formic Acid in Water to remove neutral/acidic interferences.

  • Elute the basic analyte using 2 mL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate to dryness under N2​ and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Separation

Causality: A high-efficiency sub-2 µm particle column ensures sharp peak widths (<3 seconds), maximizing the number of MS scans across the peak.

  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold for 2 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.4 mL/min.

Phase 3: HRMS/MS Acquisition (Orbitrap or Q-TOF)

Causality: Stepped NCE ensures that low-energy pathways (ammonia loss) and high-energy pathways (pyridine isolation) are captured in a single composite MS/MS spectrum.

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Probe temperature: 320°C.

  • System Suitability (Self-Validation): Inject a blank solvent followed by a known reference standard (e.g., reserpine) to verify mass accuracy (<2 ppm) and monitor system carryover before running actual samples.

  • Lock Mass: Enable continuous internal calibration using Leucine Enkephalin ( m/z 556.2771) to ensure strict mass accuracy throughout the batch.

  • MS1 Resolution: 70,000 FWHM (at m/z 200).

  • Data-Dependent MS/MS (ddMS2): Trigger MS/MS on the top 5 most intense ions.

  • Fragmentation: Use HCD with Stepped NCE at 20, 40, and 60 .

  • Dynamic Exclusion: 5 seconds to prevent redundant sampling of the precursor.

workflow S1 1. Sample Prep Solid Phase Extraction S2 2. UHPLC Separation C18, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Capillary: 3.5 kV S2->S3 S4 4. HCD Fragmentation Stepped NCE (20,40,60) S3->S4 S5 S5 S4->S5

Fig 2: End-to-end self-validating UHPLC-HRMS/MS analytical workflow.

References

  • [2] In vivo and in vitro metabolism of the designer benzodiazepine, bretazenil: a comparison of pooled human hepatocytes and liver microsomes with postmortem urine and blood samples. springermedizin.de. Available at:

  • [3] Do Thermally-Labile 1,4-Benzodiazepines Rearrange under Electrospray and Particle Bombardment? ResearchGate. Available at:

  • [4] Insights into the human metabolism and in silico receptor activity of gidazepam and desalkylgidazepam. PMC / NIH.gov. Available at:

  • [1] Diazepines. XXI. The mass spectra of 2,3-Dihydro-1,4-diazepinium salts. ConnectSci. Available at:

Sources

Application

in vivo murine dosing strategies for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a privileged heterocyclic pharmacophore that has gained significant traction in the development of highly selective Vasopressin V2 receptor (V2R) antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a privileged heterocyclic pharmacophore that has gained significant traction in the development of highly selective Vasopressin V2 receptor (V2R) antagonists and targeted antimicrobial agents. In preclinical drug development, derivatives of this scaffold are primarily evaluated for their potent aquaretic effects (solute-free water excretion), making them critical in the therapeutic modeling of autosomal dominant polycystic kidney disease (ADPKD), hyponatremia, and congestive heart failure.

Because these pyrido-diazepine derivatives share structural lipophilicity and pharmacokinetic challenges with classical vaptans (e.g., tolvaptan, lixivaptan), designing robust in vivo murine dosing strategies requires precise formulation, rigorous pharmacokinetic (PK) profiling, and highly controlled pharmacodynamic (PD) validation.

This application note details the causality-driven methodologies for evaluating 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivatives in murine models, ensuring that every experimental workflow acts as a self-validating system.

Mechanistic Rationale & Target Pathway

To understand the dosing strategy, one must first understand the target mechanism. In the renal collecting ducts, arginine vasopressin (AVP) binds to basolateral V2 receptors, activating the Gαs-adenylyl cyclase-cAMP-PKA signaling cascade. This cascade phosphorylates Aquaporin-2 (AQP2) at Ser-256, triggering its translocation to the apical membrane to reabsorb water.

Pyrido[2,3-e][1,4]diazepine derivatives act as competitive antagonists at the V2R, halting cAMP accumulation and preventing AQP2 translocation. This induces aquaresis without significant natriuresis—a critical distinction from classical loop diuretics.

V2R_Mechanism AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (Basolateral Membrane) AVP->V2R Agonist Binding Antagonist Pyrido[2,3-e][1,4]diazepine (V2R Antagonist) Antagonist->V2R Competitive Inhibition Aquaresis Aquaresis (Diuresis) Antagonist->Aquaresis Pharmacological Effect Gs Gαs Protein Activation V2R->Gs cAMP Intracellular cAMP Increase Gs->cAMP PKA PKA Activation & AQP2 Phosphorylation cAMP->PKA AQP2 AQP2 Apical Translocation PKA->AQP2 Water Water Reabsorption AQP2->Water Water->Aquaresis Prevents

Mechanism of action for pyrido[2,3-e][1,4]diazepine V2R antagonists in renal collecting ducts.

Formulation Strategies for Murine Dosing

The Causality of Formulation: Pyrido-diazepine V2R antagonists are notoriously hydrophobic and exhibit high plasma protein binding (>97% in mice). Administering these compounds in standard aqueous buffers leads to rapid precipitation in the bloodstream (causing micro-emboli or phlebitis) and erratic gastrointestinal absorption. To ensure linear pharmacokinetics, vehicles must be engineered to maintain the compound in solution for Intravenous (IV) dosing and as a homogenous, fine suspension for Per Os (PO) dosing.

Protocol 2.1: Intravenous (IV) Solution Preparation
  • Vehicle Composition: 10% DMSO / 10% Tween-80 / 80% Sterile Saline (v/v/v).

  • Step 1: Weigh the exact mass of the pyrido[2,3-e][1,4]diazepine derivative.

  • Step 2: Dissolve completely in 100% DMSO (vortex and sonicate at 37°C for 5 minutes). Causality: DMSO disrupts the crystalline lattice of the diazepine core.

  • Step 3: Add Tween-80 and vortex vigorously. Causality: The surfactant forms micelles around the hydrophobic drug molecules, preventing precipitation upon aqueous dilution.

  • Step 4: Slowly add sterile saline dropwise while continuously vortexing to yield a clear, 1-2 mg/mL solution.

Protocol 2.2: Per Os (PO) Suspension Preparation
  • Vehicle Composition: 0.5% Methylcellulose (MC) / 0.1% Tween-80 in Deionized Water.

  • Step 1: Wet the compound powder with Tween-80 in a glass mortar.

  • Step 2: Gradually triturate with 0.5% MC solution until a uniform, milky suspension (10-30 mg/mL) is achieved. Causality: MC increases vehicle viscosity, preventing the drug particles from settling out of suspension during the gavage process, ensuring dose uniformity.

In Vivo Pharmacokinetic (PK) Profiling

A self-validating PK study must utilize a crossover or parallel IV/PO design to calculate absolute bioavailability (F%). Without an IV baseline, poor PO exposure cannot be accurately attributed to either first-pass metabolism or poor intestinal permeability.

PKPD_Workflow cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Formulation Compound Formulation (IV & PO Vehicles) Dosing Murine Administration (C57BL/6 or pcy mice) Formulation->Dosing Blood Serial Blood Sampling (0.083 - 24 h) Dosing->Blood Metabolic Metabolic Cage Urine Collection Dosing->Metabolic LCMS LC-MS/MS Bioanalysis Blood->LCMS Osmolality Urine Osmolality & cAMP Quantification Metabolic->Osmolality

Integrated PK/PD experimental workflow for evaluating pyrido-diazepine derivatives in mice.

Protocol 3.1: PK Dosing and Sampling
  • Animal Prep: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours prior to PO dosing. Causality: Fasting eliminates the "food effect," which can trap lipophilic drugs in dietary fats, artificially lowering Cmax.

  • Administration:

    • IV Group (n=3): Administer 2 mg/kg via lateral tail vein injection (dose volume: 5 mL/kg).

    • PO Group (n=3): Administer 10 mg/kg via oral gavage (dose volume: 10 mL/kg).

  • Serial Sampling: Collect 20 µL of blood via submandibular bleed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Processing: Collect blood in K2EDTA tubes, centrifuge at 3,000 × g for 10 min at 4°C to separate plasma, and store at -80°C until LC-MS/MS analysis.

Quantitative Data Summary: Expected PK Parameters

The following table summarizes the typical PK profile of an optimized 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine V2R antagonist in mice.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL)-850 ± 120
Tmax (h)-1.5 ± 0.5
AUC0-inf (ng·h/mL)1200 ± 1503600 ± 400
Clearance (L/h/kg)1.67-
Volume of Distribution (Vdss) (L/kg)2.4-
Half-life (t1/2) (h)3.24.1
Absolute Bioavailability (F%) -~60%

Pharmacodynamic (PD) Efficacy: Murine Aquaretic Model

To validate that the compound is acting specifically as a V2R antagonist (aquaresis) rather than a general tubular toxin or loop diuretic (diuresis + natriuresis), researchers must utilize a highly controlled metabolic cage assay.

Protocol 4.1: Metabolic Cage Diuresis Assay
  • Acclimatization (Internal Control): House mice individually in metabolic cages for 24 hours prior to dosing with free access to water and powdered chow. Collect baseline 24-hour urine to establish individual physiological norms. Causality: Mice experience stress when moved to wire-bottom cages, which transiently alters vasopressin release. A 24h baseline normalizes this stress response.

  • Dosing: Administer the pyrido-diazepine test compound (e.g., 1, 3, and 10 mg/kg PO) or vehicle control.

  • Collection: Collect urine over cold blocks (to prevent evaporation and bacterial degradation of cAMP) at intervals of 0-4h, 4-8h, and 8-24h post-dose.

  • Self-Validating Biomarker Analysis:

    • Urine Volume: Measure total output. A successful V2R antagonist will increase volume 3 to 5-fold.

    • Urine Osmolality: Measure using a freezing-point osmometer. Osmolality must drop significantly (e.g., from ~2000 mOsm/kg to <500 mOsm/kg), proving the excreted fluid is solute-free water.

    • Electrolyte Excretion: Quantify Na+ and K+ via flame photometry. Unlike furosemide, a selective pyrido-diazepine V2R antagonist will not significantly increase total sodium excretion.

References

  • Title: WO2019082910A1 - Vasopressin receptor antagonist Source: Google Patents / World Intellectual Property Organization URL
  • Title: Lixivaptan, a New Generation Diuretic, Counteracts Vasopressin-Induced Aquaporin-2 Trafficking and Function in Renal Collecting Duct Cells Source: Cells (MDPI) URL: [Link]

  • Title: Dose-Titrated Vasopressin V2 Receptor Antagonist Improves Renoprotection in a Mouse Model for Autosomal Dominant Polycystic Kidney Disease Source: PLOS One (NCBI/PMC) URL: [Link]

  • Title: Therapeutic potential of vasopressin V2 receptor antagonist in a mouse model for autosomal dominant polycystic kidney disease: optimal timing and dosing of the drug Source: Nephrology Dialysis Transplantation (Oxford Academic) URL: [Link]

Method

Application Note: Incorporating 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine into Drug Discovery Pipelines

Executive Summary The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold represents a privileged, nitrogen-rich pharmacophore that bridges the chemical space between traditional benzodiazepines and novel heteroar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold represents a privileged, nitrogen-rich pharmacophore that bridges the chemical space between traditional benzodiazepines and novel heteroaromatic systems. By fusing a pyridine ring to a 1,4-diazepine core, this scaffold provides a unique electronic distribution and improved aqueous solubility compared to traditional benzo-fused analogs[1]. This application note provides a comprehensive guide for medicinal chemists and pharmacologists to synthesize, evaluate, and optimize this scaffold across three distinct therapeutic areas: Central Nervous System (CNS) modulation, antibacterial FabI inhibition, and Vasopressin V2 receptor antagonism.

Mechanistic Rationale & Target Landscape

The substitution of a benzene ring with a pyridine ring in the diazepine core fundamentally alters the physicochemical properties of the molecule. The introduction of the pyridine nitrogen decreases lipophilicity (lowering logP) and provides a basic center capable of forming stable, highly water-soluble salts[1]. This is critical for overcoming the developability bottlenecks often associated with flat, hydrophobic scaffolds.

  • CNS Modulation : Pyridoazepines exhibit comparable activity to classical benzodiazepines in the central nervous system[2]. The altered electron density of the pyridine ring modifies hydrogen-bonding interactions within the GABA-A receptor pocket, potentially offering subtype selectivity that minimizes sedative side effects while retaining anxiolytic efficacy.

  • Antibacterial Agents (FabI Inhibitors) : Bacterial fatty acid biosynthesis relies on the Type II FAS system, where each reaction is catalyzed by a discrete, mono-functional enzyme, in stark contrast to the mammalian Type I multi-enzyme complex[3]. The enoyl-ACP reductase (FabI) is the terminal enzyme in the elongation cycle. Pyrido-diazepines act as potent, selective FabI inhibitors by occupying the enoyl-ACP binding pocket, making them prime candidates for combating drug-resistant pathogens[3].

  • Vasopressin V2 Receptor Antagonists : V2 receptor antagonists are vital for treating fluid retention and hyponatremia in heart failure[4]. However, existing drugs like tolvaptan suffer from severe aqueous insolubility, limiting them to oral formulations. The pyrido[2,3-e][1,4]diazepine core serves as a bioisostere that dramatically enhances water solubility, enabling the development of intravenous formulations for acute clinical settings[4].

G A Scaffold Design 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine B Ugi Multicomponent Reaction (Diversity Generation) A->B C Library Purification (Prep-HPLC) B->C D High-Throughput Screening C->D E FabI Inhibition (Antibacterial) D->E F V2 Receptor Antagonism (Cardiovascular) D->F G CNS Modulation (GABA-A) D->G H Hit-to-Lead Optimization E->H F->H G->H

Workflow for the pyrido[2,3-e][1,4]diazepine drug discovery pipeline.

Synthetic Workflow: Library Generation via Ugi Multicomponent Reaction

To efficiently explore the Structure-Activity Relationship (SAR) of this scaffold, we utilize a modified Ugi multicomponent reaction.

Causality of Experimental Design : Traditional step-wise syntheses of diazepines suffer from low overall yields and limited derivatization points. By employing an Ugi multicomponent strategy using 2-hydroxynicotinic acid, an amine, an aldehyde, and an isocyanide, we can rapidly generate structural diversity[2]. Crucially, substituting Armstrong's convertible isocyanide with 2-isocyanophenyl benzoate allows for a milder, base-promoted post-condensation cyclization, preventing the degradation of sensitive functional groups[2].

Protocol 1: Synthesis of the Pyrido[2,3-e][1,4]diazepine Core
  • Imine Formation : Combine the selected primary amine (1.0 eq) and aldehyde (1.0 eq) in methanol. Stir at room temperature for 2 hours.

    • Causality: Pre-forming the imine minimizes side reactions between the aldehyde and the isocyanide, ensuring high atom economy.

  • Ugi Condensation : Add 2-hydroxynicotinic acid (1.0 eq) and 2-isocyanophenyl benzoate (1.0 eq) to the reaction mixture. Stir at 40°C for 24 hours.

  • Self-Validation (QC) : Monitor the reaction via LC-MS. Proceed to the next step only when the acyclic Ugi adduct mass is >95% abundant. If unreacted imine remains, spike with 0.1 eq of isocyanide to drive the reaction to completion.

  • Cyclization : Evaporate the methanol and redissolve the intermediate in DMF. Add K2CO3 (2.0 eq) and heat to 80°C for 12 hours.

    • Causality: K2CO3 is a mild base that efficiently promotes the intramolecular cyclization into the diazepine-dione core without cleaving the newly formed amide bonds[2].

  • Purification : Filter the inorganic salts and purify the target 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivative via preparative reverse-phase HPLC.

Biological Evaluation Workflows

Protocol 2: FabI Enzymatic Inhibition Assay (Antibacterial Pipeline)

This protocol evaluates the potency of the synthesized library against bacterial FabI, a critical enzyme in the Type II fatty acid synthesis pathway[3].

Pathway S1 Malonyl-ACP + Acyl-ACP E1 FabB / FabF (Condensation) S1->E1 S2 beta-Ketoacyl-ACP E1->S2 E2 FabG / FabA / FabZ (Reduction & Dehydration) S2->E2 S3 trans-2-Enoyl-ACP E2->S3 E3 FabI (Enoyl-ACP Reductase) S3->E3 S4 Elongated Acyl-ACP E3->S4 I1 Pyrido[2,3-e][1,4]diazepine Derivative I1->E3 Competitive Inhibition

Mechanism of bacterial Type II FAS inhibition by pyrido-diazepines via FabI.

  • Reagent Preparation : Prepare assay buffer (50 mM HEPES, pH 7.5, 150 mM NaCl, 10% glycerol). Reconstitute recombinant E. coli FabI enzyme and the cofactor NADH.

  • Compound Incubation : Dispense 1 µL of the pyrido-diazepine compounds (in DMSO) into a 384-well plate. Add 20 µL of FabI enzyme solution (final concentration 5 nM). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows for the establishment of binding equilibrium, which is critical for accurately measuring competitive inhibition.

  • Reaction Initiation : Add 20 µL of substrate mixture (crotonoyl-CoA and NADH).

  • Kinetic Readout : Monitor the depletion of NADH by measuring fluorescence (Ex 340 nm / Em 460 nm) continuously for 20 minutes.

  • Self-Validation System :

    • Positive Control: Triclosan (a known FabI inhibitor)[3].

    • Negative Control: DMSO vehicle.

    • Quality Metric: Calculate the Z'-factor for the assay plate. The assay is only validated and approved for hit-picking if Z' > 0.6.

Protocol 3: V2 Receptor cAMP Accumulation Assay (Cardiovascular Pipeline)

This protocol identifies compounds capable of antagonizing the V2 receptor while maintaining the superior aqueous solubility of the pyrido-diazepine core[4].

  • Cell Culture : Seed CHO cells stably expressing the human V2 receptor at 10,000 cells/well in a 384-well plate.

  • Compound Treatment : Pre-treat cells with the pyrido-diazepine derivatives and 0.5 mM IBMX (a phosphodiesterase inhibitor) for 30 minutes.

    • Causality: IBMX prevents the degradation of cAMP, ensuring that the measured signal accurately reflects receptor activity rather than downstream metabolism.

  • Agonist Challenge : Stimulate the cells with Arginine Vasopressin (AVP) at its EC80 concentration for 30 minutes.

  • Detection : Lyse the cells and quantify cAMP levels using a TR-FRET based immunoassay.

  • Self-Validation System : Use Tolvaptan as the reference antagonist[4]. A rightward shift in the AVP dose-response curve confirms competitive antagonism. Measure basal cAMP levels (negative control) and AVP-stimulated cAMP levels (positive control) to establish the dynamic range.

Data Presentation

To facilitate lead selection, quantitative data from the high-throughput screens must be systematically aggregated. Table 1 illustrates a representative SAR profile for the synthesized library, highlighting the inverse relationship between lipophilicity-driven antibacterial potency and solubility-driven cardiovascular applicability.

Table 1: Representative SAR and Physicochemical Profiling of Pyrido[2,3-e][1,4]diazepine Derivatives

Compound IDR1 SubstitutionFabI IC50 (nM)V2R IC50 (nM)Aqueous Solubility (µg/mL)LogP
PDZ-001 -H>10,0004508501.2
PDZ-002 -CH38,5001207201.5
PDZ-003 -Phenyl45>10,0001503.1
PDZ-004 -4-F-Phenyl12>10,0001103.4
Tolvaptan ReferenceN/A3.5<104.2
Triclosan Reference25N/A124.8

Data Interpretation: Bulky, lipophilic substitutions (PDZ-003, PDZ-004) drive potent FabI inhibition but reduce aqueous solubility. Conversely, smaller aliphatic substitutions (PDZ-002) favor V2 receptor antagonism while maintaining excellent solubility profiles suitable for IV formulation[4].

References

  • Synthesis of Pyrido-annelated Diazepines, Oxazepines and Thiazepines - ResearchGate. 2

  • US 2010/0130470 A1 - Acrylamide derivatives as FABI inhibitors - Google Patents. 3

  • WO2019082910A1 - Vasopressin receptor antagonist - Google Patents. 4

  • 1-methyl-1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepine - American Elements. 1

Sources

Application

Application Notes and Protocols for Cell-Based Assays Using 2,3,4,5-tetrahydro-1H-pyrido[2,3-e]diazepines

Application Notes and Protocols for Cell-Based Assays Using 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepines Introduction The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine scaffold represents a class of heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Cell-Based Assays Using 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepines

Introduction

The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine scaffold represents a class of heterocyclic compounds with significant potential in drug discovery. Derivatives of this and similar structures have been investigated for various biological activities, including the inhibition of bacterial enzymes such as enoyl-ACP reductase (FabI) and modulation of central nervous system targets like the GABAA receptor, suggesting potential anxiolytic and analgesic properties.[3][4] Given the diverse potential mechanisms of action, a comprehensive in vitro characterization using cell-based assays is essential to elucidate the therapeutic promise and potential liabilities of novel analogs.

This guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the cellular effects of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine derivatives. The protocols outlined herein are designed to be robust and adaptable, enabling the user to investigate key cellular processes such as viability, proliferation, apoptosis, and cell cycle progression.

Experimental Design and Workflow

A logical and stepwise approach is crucial when evaluating a novel compound. The following workflow provides a general framework for characterizing the in vitro effects of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine derivatives.

experimental_workflow A Compound Preparation and Solubilization C Primary Screening: Cell Viability Assays (MTT/XTT) A->C B Cell Line Selection and Culture B->C D Dose-Response and IC50 Determination C->D E Mechanism of Action Studies D->E F Apoptosis Assays (Caspase Activity, Annexin V) E->F G Cell Cycle Analysis (Flow Cytometry) E->G H Target Engagement & Pathway Analysis (Western Blotting, Kinase Assays) E->H I Data Analysis and Interpretation F->I G->I H->I

Figure 1. A generalized experimental workflow for the in vitro characterization of novel compounds.

Section 1: Cell Viability and Proliferation Assays

The initial assessment of a compound's biological activity often begins with evaluating its effect on cell viability and proliferation. Tetrazolium-based colorimetric assays are a common and reliable method for this purpose.[5]

Principle of Tetrazolium-Based Assays

These assays rely on the reduction of a tetrazolium salt by metabolically active cells.[6][7][8] Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt (e.g., MTT, XTT) into a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.[5][6]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability.[5][6][7]

Materials:

  • Cells of interest (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine compound stock solution (in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in sterile PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[9]

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[8]

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to purple formazan crystals.[8]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting or shaking on an orbital shaker.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

ParameterRecommendation
Cell Seeding Density 5,000 - 10,000 cells/well
Compound Incubation Time 24, 48, 72 hours
MTT Concentration 0.5 mg/mL
MTT Incubation Time 2 - 4 hours
Absorbance Wavelength 570 nm

Table 1. Recommended parameters for the MTT assay.

Section 2: Apoptosis Assays

If a compound reduces cell viability, it is important to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents and other cytotoxic compounds.[10]

Hallmarks of Apoptosis

Key events in apoptosis include the activation of caspases, exposure of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, and DNA fragmentation.[2][10] Assays targeting these events can confirm an apoptotic mechanism.

Protocol: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[2] Their activity can be measured using a luminogenic or fluorogenic substrate.

Materials:

  • Cells treated with the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine compound

  • Caspase-Glo® 3/7 Assay System (or similar)

  • White-walled 96-well plates (for luminescence)

  • Luminometer or fluorometer

Procedure:

  • Cell Treatment: Seed and treat cells with the compound in a white-walled 96-well plate as described for the viability assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[11]

  • Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[12]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

The luminescence signal is proportional to the amount of active caspase-3/7. Compare the signal from treated cells to that of control cells to determine the fold-increase in caspase activity.

apoptosis_pathway A Apoptotic Stimulus (e.g., Compound Treatment) B Initiator Caspases (e.g., Caspase-8, Caspase-9) A->B C Executioner Caspases (Caspase-3, Caspase-7) B->C D Cleavage of Cellular Substrates C->D E Apoptosis D->E

Figure 2. Simplified schematic of the caspase cascade in apoptosis.

Section 3: Cell Cycle Analysis

Certain compounds can induce cell cycle arrest at specific phases, which can be a mechanism for their anti-proliferative effects.[13] Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.[14][15][16]

Principle of Cell Cycle Analysis by Flow Cytometry

This method involves staining the DNA of cells with a fluorescent dye, such as propidium iodide (PI), that binds stoichiometrically to DNA.[16][17] The fluorescence intensity of the stained cells is proportional to their DNA content. Cells in the G1 phase have 2N DNA content, cells in the G2/M phase have 4N DNA content, and cells in the S phase have an intermediate amount of DNA.[18]

Protocol: Cell Cycle Analysis using Propidium Iodide Staining

Materials:

  • Cells treated with the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine compound

  • PBS

  • Cold 70% ethanol[14][15]

  • RNase A (100 µg/mL)[15]

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[15]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest both adherent and floating cells from the culture dish. Centrifuge the cell suspension at low speed (e.g., 300 x g) for 5 minutes.[18]

  • Washing: Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing.[15] Incubate the cells on ice or at -20°C for at least 30 minutes to fix and permeabilize them.[15]

  • Rehydration and RNA Digestion: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS. Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.[16]

  • DNA Staining: Add PI staining solution to the cells and incubate in the dark at room temperature for 15-30 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.

Data Analysis:

Analyze the flow cytometry data using appropriate software (e.g., FlowJo, ModFit LT). The software will generate a histogram showing the distribution of cells in the G1, S, and G2/M phases of the cell cycle. Compare the cell cycle profiles of treated and control cells to identify any compound-induced cell cycle arrest.

Section 4: Target Engagement and Pathway Analysis

To further understand the mechanism of action, it is often necessary to investigate the effect of the compound on specific protein targets and signaling pathways.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[19] It can be used to assess changes in the expression levels of key proteins or their phosphorylation status, which is a common indicator of kinase activity.[20]

Protocol: General Western Blotting

Materials:

  • Cell lysates from treated and control cells

  • RIPA buffer or other suitable lysis buffer[21]

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer[21][22]

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[22]

  • Primary antibodies specific to the target protein(s)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate[23]

  • Imaging system

Procedure:

  • Sample Preparation: Lyse the cells in RIPA buffer and determine the protein concentration of each lysate.[21] Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[22][23]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-PAGE gel and run the gel to separate the proteins by size.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[19][22]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[23]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[24]

  • Detection: Wash the membrane again and then incubate with a chemiluminescent substrate.[23]

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Data Analysis:

Quantify the band intensities using image analysis software. Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Kinase Activity Assays

If the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine derivative is suspected to be a kinase inhibitor, its activity can be confirmed using in vitro kinase assays.[25][26] These assays typically measure the transfer of a phosphate group from ATP to a specific substrate.[27]

Principle of a Universal Kinase Assay:

Many commercially available kinase assay kits utilize a method that detects the amount of ADP produced during the kinase reaction.[25] The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal. The signal is proportional to the amount of ADP produced and therefore to the kinase activity.

Conclusion

The protocols described in this application note provide a comprehensive toolkit for the initial in vitro characterization of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1][2]diazepine derivatives. By systematically evaluating the effects of these compounds on cell viability, apoptosis, and cell cycle progression, researchers can gain valuable insights into their potential therapeutic applications and mechanisms of action. Further investigation into specific molecular targets using techniques like Western blotting and kinase assays will be crucial for a complete understanding of their biological activity.

References

  • Caspase Protocols in Mice - PMC - NIH. (n.d.).
  • Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. (2022, November 6).
  • Apoptosis Assays - Sigma-Aldrich. (n.d.).
  • Apoptosis Assays - Promega Corporation. (n.d.).
  • Cell Cycle Protocol - Flow Cytometry - UT Health San Antonio. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • General Protocol for Western Blotting - Bio-Rad. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18).
  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (2022, May 11).
  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - CA. (n.d.).
  • Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications. (2026, January 27).
  • Caspase-Glo® 3/7 Assay Technical Bulletin - Promega Corporation. (n.d.).
  • General Western Blot Protocol Overview - Novus Biologicals. (n.d.).
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Assaying cell cycle status using flow cytometry - PMC - NIH. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Western Blot Protocol - YouTube. (2023, March 28).
  • Cell viability assays: MTT assay application and protocol - Quartzy. (2017, May 1).
  • Ramnauth, J., et al. (2009). 2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1][2]diazepines as Inhibitors of the Bacterial Enoyl ACP Reductase, FabI. Bioorganic & Medicinal Chemistry Letters, 19(18), 5359-62. Retrieved from

  • Kinase Assay Kit - Sigma-Aldrich. (n.d.).
  • Kinase assays | BMG LABTECH. (2020, September 1).
  • Induced cell cycle arrest - Wikipedia. (n.d.).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC. (n.d.).
  • Cell Cycle Analysis Assays | Thermo Fisher Scientific - RU. (n.d.).
  • Avramova, A., et al. (2021). Synthesis and Pharmacological Evaluation of Novel 2,3,4,5-tetrahydro[1][10]diazepino[1,2-a]benzimidazole Derivatives as Promising Anxiolytic and Analgesic Agents. Molecules, 26(19), 6036. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesizing 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

Overview The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a privileged bicyclic system frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The most robust synthetic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a privileged bicyclic system frequently utilized in the development of kinase inhibitors and CNS-active therapeutics. The most robust synthetic strategy involves the construction of a pyrido[2,3-e][1,4]diazepine-2,5-dione intermediate followed by exhaustive amide reduction. This guide addresses the critical bottlenecks in this pathway, providing mechanistic insights and validated protocols to maximize your synthetic yield.

Mechanistic Workflow

Workflow A 2-Aminonicotinic Acid B 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (Azaisatoic Anhydride) A->B Triphosgene, THF Reflux, 4h C Pyrido[2,3-e][1,4]diazepine-2,5-dione B->C 1. Amino acid ester 2. NaH, THF, rt D 2,3,4,5-Tetrahydro-1H- pyrido[2,3-e][1,4]diazepine C->D BH3-THF or LiAlH4 Reflux, then MeOH/HCl

Synthetic workflow for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine via dione reduction.

Troubleshooting Q&A

Q: I am experiencing low yields during the cyclization of the amino acid ester intermediate into the pyrido[2,3-e][1,4]diazepine-2,5-dione. What is going wrong? A: Poor cyclization yields are typically caused by incomplete deprotonation or competing epimerization of the amino acid chiral center. While weaker bases like K₂CO₃ are sometimes used, they establish an equilibrium that slows the intramolecular attack. Solution: Utilize Sodium Hydride (NaH) in anhydrous THF at room temperature [1]. NaH ensures irreversible, quantitative deprotonation of the secondary amine, driving the cyclization forward rapidly before side reactions or epimerization can occur. Ensure your THF is freshly distilled over sodium/benzophenone to prevent moisture from quenching the hydride.

Q: When reducing the 2,5-dione to the tetrahydro-1H-pyrido[2,3-e][1,4]diazepine, LC-MS shows a complex mixture with over-reduced byproducts. Should I change my reducing agent? A: Yes. If you are using Lithium Aluminum Hydride (LiAlH₄), you are likely observing partial reduction of the electron-deficient pyridine ring alongside the amides [2]. Solution: Switch to Borane-Tetrahydrofuran complex (BH₃·THF). Borane is highly chemoselective; it acts as an electrophilic reducing agent that coordinates with the electron-rich carbonyl oxygen of the amides, reducing them cleanly to amines without attacking the aromatic pyridine system.

Q: I switched to BH₃·THF, and while the starting material is consumed, my isolated yield of the target tetrahydro-diazepine is extremely low. Where is my product? A: Your product is likely trapped in the aqueous layer as a highly stable borane-amine complex. Unlike standard alkoxide intermediates from LiAlH₄ reductions that break down easily with water, borane forms a strong coordinate covalent bond with the newly formed basic nitrogens of the diazepine ring. Solution: You must perform a dedicated acidic decomplexation step. After quenching excess borane with methanol, add 1M HCl in methanol and reflux the mixture for 2 hours. This forces the hydrolysis of the B-N bond. Afterward, basify the mixture to pH 10 before extraction to ensure the diazepine is in its free-base form.

Optimization of Reduction Conditions

To highlight the causality behind reagent selection, the following table summarizes the optimization data for the reduction of the 2,5-dione intermediate to the target tetrahydro scaffold.

Reducing AgentEquivalentsSolventTemp (°C)Time (h)Yield (%)Mechanistic Observations
LiAlH₄3.0THF65445Significant pyridine ring degradation observed via LC-MS.
LiAlH₄1.5Et₂O351220Incomplete reduction; primarily mono-reduced intermediates.
BH₃·THF 4.0 THF 65 16 82 Clean chemoselective conversion; requires acidic decomplexation.
BH₃·SMe₂4.0Toluene110868Faster reaction, but dimethyl sulfide odor is difficult to remove.

Validated Experimental Protocol: Amide Reduction

This protocol provides a self-validating system for the reduction of pyrido[2,3-e][1,4]diazepine-2,5-dione to 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine using BH₃·THF.

Step 1: Setup and Reagent Addition

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with dry N₂.

  • Dissolve the pyrido[2,3-e][1,4]diazepine-2,5-dione (1.0 mmol) in anhydrous THF (15 mL).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Syringe in BH₃·THF (1.0 M in THF, 4.0 mL, 4.0 mmol) dropwise over 10 minutes. Self-validation: You should observe mild gas evolution (H₂) as trace moisture is consumed, followed by a clear solution.

Step 2: Reflux and Monitoring 5. Remove the ice bath and gradually heat the reaction to reflux (65 °C). 6. Maintain reflux for 16 hours. 7. Monitor reaction completion via LC-MS. Self-validation: The dione mass (M+H) should completely disappear, replaced by the borane-complexed product mass.

Step 3: Quench and Decomplexation 8. Cool the reaction flask to 0 °C. 9. Carefully add Methanol (5 mL) dropwise. Self-validation: Vigorous bubbling will occur as the unreacted borane is quenched to form trimethyl borate. Wait until gas evolution ceases. 10. Add 1M HCl in Methanol (10 mL). 11. Heat the mixture to reflux for 2 hours to break the borane-amine complex.

Step 4: Workup and Isolation 12. Concentrate the reaction mixture under reduced pressure to remove THF and Methanol. 13. Dissolve the resulting crude salt in distilled water (15 mL). 14. Cool to 0 °C and adjust the pH to 10-11 using 1M NaOH (aqueous). Self-validation: The aqueous phase will turn cloudy as the free-base diazepine precipitates or oils out. 15. Extract the aqueous layer with Dichloromethane (3 × 20 mL). 16. Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the pure 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine.

References

  • Title: A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones. Source: Tetrahedron Letters, 2011, 52(39), 5077-5080. URL: [Link]

  • Title: Synthesis and pharmacological activity of 1,4-benzodiazepine derivatives. Source: Indian Journal of Chemistry - Section B, 2002, 41B, 871-874. URL: [Link]

Optimization

Technical Support Center: Solubilizing 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine in DMSO

Welcome to the Application Scientist Support Center. This resource is designed for researchers and drug development professionals encountering precipitation or poor solvation when preparing stock solutions of 2,3,4,5-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This resource is designed for researchers and drug development professionals encountering precipitation or poor solvation when preparing stock solutions of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivatives in dimethyl sulfoxide (DMSO).

Compound solubility in DMSO represents a critical bottleneck in the early stages of drug discovery, directly impacting high-throughput screening (HTS) and biological assay fidelity[1]. The pyrido[2,3-e][1,4]diazepine scaffold, characterized by its rigid bicyclic framework and multiple hydrogen-bond donors/acceptors (secondary amines and pyridine nitrogens), often exhibits high crystal lattice energy. This strong intermolecular bonding can resist solvation even in highly polar aprotic solvents like DMSO, leading to precipitation and false negatives in downstream assays[2].

Part 1: Core Troubleshooting Guide & Methodology

When preparing high-concentration stock solutions (e.g., 10 mM to 100 mM), visual inspection alone is insufficient. Micro-precipitates can cause issues in liquid-handling equipment and compromise assay data[2]. Follow this field-proven, step-by-step methodology to achieve complete solvation.

Step-by-Step Solubilization Protocol

Step 1: Initial Solvation and Mechanical Disruption

  • Weigh the required mass of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine into a sterile, low-bind microcentrifuge tube.

  • Add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve the target concentration (e.g., 10 mM). Causality: Water absorption in standard DMSO drastically reduces the solubility of lipophilic heterocycles. Always use anhydrous DMSO stored under argon.

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at room temperature for 15 minutes. Causality: Acoustic cavitation provides the kinetic energy required to disrupt the initial macroscopic crystal lattice.

Step 2: Thermal Disruption of Lattice Energy

  • If the solution remains cloudy, incubate the tube in a thermomixer at 37°C to 50°C for 10–20 minutes.

  • Causality: Moderate heating increases the kinetic energy of the solvent molecules, overcoming the high enthalpy of fusion characteristic of planar pyrido-diazepine systems. Do not exceed 50°C to prevent thermal degradation of the compound.

Step 3: Micro-pH Adjustment (The "Protonation Strategy")

  • If thermal treatment fails, the issue is likely strong intermolecular hydrogen bonding between the diazepine N-H and the pyridine nitrogen of adjacent molecules.

  • Add 0.1% to 0.5% (v/v) Trifluoroacetic acid (TFA) or Triethylamine (TEA) depending on the specific derivative's pKa. For basic pyrido-diazepines, a trace amount of acid protonates the amine, introducing charge repulsion that shatters the intermolecular network.

  • Vortex and sonicate for an additional 5 minutes.

Part 2: Solubilization Workflow Visualization

The following diagram illustrates the logical decision tree for overcoming DMSO solubility issues.

G Start Add Anhydrous DMSO (Target: 10-50 mM) Vortex Vortex & Sonicate (Room Temp, 15 min) Start->Vortex Check1 Visual & Microscopic Inspection Vortex->Check1 Heat Thermal Incubation (37-50°C, 15 min) Check1->Heat Cloudy/Precipitate Success Proceed to Assay (Store at -20°C) Check1->Success Clear Check2 Visual & Microscopic Inspection Heat->Check2 AcidBase Micro-pH Adjustment (0.1% TFA/TEA) Check2->AcidBase Cloudy/Precipitate Check2->Success Clear AcidBase->Success Clear Fail Alternative Formulation (Co-solvents/Liposomes) AcidBase->Fail Still Insoluble

Figure 1: Decision tree for troubleshooting pyrido[2,3-e][1,4]diazepine solubility in DMSO.

Part 3: Quantitative Data & Intervention Efficacy

The table below summarizes the expected efficacy of various interventions when attempting to solubilize rigid heterocyclic fragments in DMSO, based on fragment-based screening (FBS) solubility assessments[3].

Solubilization TechniqueTarget ConcentrationKinetic Energy SourceExpected Success Rate (Heterocycles)Risk of Compound Degradation
Standard Vortexing1 mMMechanicalHigh (~78%)Very Low
Prolonged Sonication10 mMAcoustic CavitationModerate (~60%)Low
Gentle Heating (50°C)10 mM - 50 mMThermalModerate-High (~75%)Low-Moderate
Micro-pH Adjustment (0.1% TFA)> 50 mMChemical (Ionization)High (~90% for basic amines)Moderate (Salt formation)
Co-solvent (10% Tween-80)> 50 mMMicellar SolubilizationVery High (>95%)Low (But may affect cell assays)

Part 4: Frequently Asked Questions (FAQs)

Q: My 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine compound dissolves initially but precipitates upon freeze-thaw cycling. Why? A: This is a classic thermodynamic issue. The compound may form a supersaturated solution at room temperature. When frozen at -20°C, the solubility drops drastically, and the compound nucleates. Upon thawing, the kinetic barrier to re-dissolve the newly formed, highly ordered crystals is much higher than the initial amorphous powder. Solution: Aliquot your stock solutions into single-use volumes to avoid freeze-thaw cycles entirely.

Q: Can I use water to dilute my 100 mM DMSO stock solution directly? A: Direct dilution of high-concentration DMSO stocks into aqueous buffers often leads to "crash out" (precipitation) because the compound's aqueous solubility is vastly lower than its DMSO solubility[1]. Solution: Perform serial dilutions in DMSO first, then spike the final low-concentration DMSO solution into your aqueous assay buffer while vortexing rapidly. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent toxicity.

Q: How can I verify that my compound is fully dissolved and not just forming micro-suspensions? A: Visual inspection is prone to error. We recommend using Dynamic Light Scattering (DLS) or a simple centrifugation test. Centrifuge the "solution" at 10,000 x g for 10 minutes. If a pellet forms, you have a micro-suspension. For rigorous validation in screening libraries, NMR techniques are the gold standard for confirming true DMSO solubility[3].

References

  • Balakin, K. V., Savchuk, N. P., & Tetko, I. V. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Medicinal Chemistry.[Link]

  • Popova, M., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Pharmaceuticals (Basel).[Link]

  • Di, L., & Kerns, E. H. (2014). Compound Precipitation in High-Concentration DMSO Solutions. SLAS Discovery.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Mixtures

Welcome to the Technical Support Center. The purification of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine and its derivatives presents unique chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The purification of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine and its derivatives presents unique chromatographic challenges. As a bicyclic heterocycle containing both a pyridine ring and a 1,4-diazepine ring, this scaffold is highly polar and strongly basic. Standard purification techniques often fail, resulting in irreversible column adsorption, severe peak tailing, or void-volume elution.

This guide provides field-proven, mechanistically grounded methodologies to troubleshoot and optimize your purification workflows.

Diagnostic Purification Workflow

Before selecting a protocol, it is critical to profile the crude reaction mixture to determine the dominant polarity and the nature of the impurities.

PurificationWorkflow Start Crude Reaction Mixture (Pyrido-diazepine) TLC LC-MS & TLC Profiling Start->TLC Decision1 High Polarity? (RP-HPLC Void Elution) TLC->Decision1 HILIC HILIC Chromatography (MeCN/H2O + NH4OAc) Decision1->HILIC Yes (Rf < 0.1) Decision2 Isomeric Impurities? Decision1->Decision2 No RPHPLC Polar-Embedded C18 (High pH Buffer) Decision2->RPHPLC Yes (Co-eluting isomers) NormalPhase Amine-Functionalized Silica (Hexane/EtOAc) Decision2->NormalPhase No (Lipophilic byproducts)

Workflow for selecting the optimal purification strategy for pyrido-diazepine mixtures.

Core Methodologies & Protocols

Protocol A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Causality & Rationale: Standard C18 columns rely on hydrophobic partitioning. The highly polar pyrido-diazepine scaffold lacks sufficient hydrophobicity, leading to immediate elution in the void volume. HILIC utilizes a polar stationary phase (e.g., bare silica or zwitterionic) and an organic-rich mobile phase[1]. Water forms an enriched pseudo-stationary layer on the silica surface, allowing the polar analyte to partition effectively into this aqueous layer, thereby increasing retention[2].

Step-by-Step Procedure:

  • Column Selection: Select a zwitterionic (ZIC-HILIC) or unbonded bare silica column[1].

  • Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Acetate in Water, pH 5.8) and Mobile Phase B (100% Acetonitrile).

    • Self-Validation Step: Mix 1 part Mobile Phase A with 9 parts Mobile Phase B in a vial to ensure the buffer salt remains fully soluble at the highest organic concentration, preventing system overpressurization[2].

  • Equilibration: Flush the column with 90% B / 10% A for at least 20 column volumes. HILIC requires significantly longer equilibration times than RP-HPLC due to the slow formation kinetics of the aqueous layer[2].

  • Sample Loading: Dissolve the crude mixture in the starting mobile phase (e.g., 90% Acetonitrile). Do not dissolve the sample in 100% water, as injecting a highly aqueous plug will disrupt the partitioning layer and cause severe peak splitting.

  • Gradient Elution: Run a gradient from 90% B down to 50% B over 20 minutes. The polar pyrido-diazepine will elute as the water concentration increases.

Protocol B: Normal-Phase Flash Chromatography with Amine Modification

Causality & Rationale: Unmodified silica gel contains acidic silanol groups (pKa ~4.5). The basic secondary and tertiary amines in the diazepine ring will undergo strong ionic interactions and hydrogen bonding with these silanols, causing severe peak tailing or irreversible retention. Using amine-functionalized silica or adding a competitive amine modifier like Triethylamine (TEA) masks these active sites, ensuring sharp elution bands[3].

Step-by-Step Procedure:

  • Stationary Phase Preparation: Pack the column with amine-functionalized (NH2) silica gel. Alternatively, pre-treat standard bare silica by flushing it with 5% TEA in Hexanes.

  • Eluent Selection: Prepare an isocratic or step-gradient system of Hexane/Ethyl Acetate or Dichloromethane/Methanol. If using standard silica, maintain 1% TEA in all eluents to keep silanols continuously deactivated.

  • Sample Application: Dry-load the crude mixture onto Celite. Self-Validation Step: Ensure the dry-loaded powder is completely free-flowing before loading to prevent band broadening and channeling[3].

  • Elution: Apply the eluent. Monitor fractions via TLC using a UV lamp (254 nm) or Dragendorff's reagent (which specifically stains basic nitrogens orange).

Quantitative Data Summary

The table below illustrates the impact of column chemistry on the retention and peak shape of basic polar heterocycles (analogous to the pyrido-diazepine scaffold)[4].

Column TypeMobile PhaseRetention Time (min)Peak Asymmetry FactorSuitability for Pyrido-Diazepines
Standard C1895:5 Water:Acetonitrile1.2 (Void Volume)N/APoor (Insufficient retention)
Standard C1890:10 Water:Methanol2.11.8 (Severe Tailing)Poor (Strong silanol interactions)
Polar-Embedded C1895:5 Water:Acetonitrile4.51.1 (Sharp)Excellent (Shielded silanols)
Polar-Endcapped C1890:10 Water:Methanol5.31.2 (Sharp)Good (Reduced tailing)

Troubleshooting & FAQs

Q1: My pyrido-diazepine product streaks heavily from the baseline to Rf 0.5 on standard silica TLC plates. How can I resolve this for scale-up? A1: This is a classic symptom of basic amines interacting with acidic silanol groups on the silica surface. To resolve this, add 1-5% Triethylamine (TEA) or aqueous ammonia to your developing solvent to competitively bind the silanols. Once the Rf is optimized to a target of 0.2-0.3[3], apply this modified solvent system to your flash chromatography column.

Q2: During RP-HPLC, my compound elutes immediately in the void volume, co-eluting with reaction salts. How can I increase retention? A2: The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine core is highly polar. Standard C18 columns cannot retain it under typical acidic conditions (e.g., 0.1% Formic Acid) because the nitrogens become protonated, further increasing polarity[2]. You have two options:

  • Switch to HILIC: Use a polar stationary phase with a high-acetonitrile mobile phase[1].

  • High-pH RP-HPLC: Use a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 10) to deprotonate the basic nitrogens, rendering the molecule more lipophilic. Caution: Ensure your C18 column is rated for high pH (e.g., hybrid silica particles).

Q3: I have multiple regioisomers from the diazepine cyclization step. They co-elute on standard normal-phase silica. What is the best approach for separation? A3: Regioisomers of rigid heterocycles often have nearly identical polarities but differ slightly in their 3D spatial arrangement and dipole moments. Switch to a Polar-Embedded C18 column or utilize Mixed-Mode Chromatography (e.g., reversed-phase/ion-exchange). Polar-embedded columns have an amide or carbamate group within the alkyl chain, providing unique hydrogen-bonding selectivity that can differentiate subtle structural variations between regioisomers[4].

Q4: Can I use Solid-Phase Extraction (SPE) to remove coupling reagents before HPLC? A4: Yes. A reversed-phase SPE cartridge (e.g., polymeric sorbent) is highly recommended for preliminary cleanup. Load the sample in a highly aqueous buffer at a basic pH (to neutralize the pyrido-diazepine). Wash with water to remove polar salts and urea byproducts, then elute your target compound with methanol or acetonitrile[4].

References

  • ResearchGate - The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • Organic Syntheses - Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Waters Blog - Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the most complex synthetic bottlenecks encountered when constructing the 2,3,4,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the most complex synthetic bottlenecks encountered when constructing the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold.

This fused bicyclic system is a highly privileged pharmacophore, most notably utilized in the development of potent bacterial enoyl-ACP reductase (FabI) inhibitors (such as Fabimycin) for drug-resistant Gram-negative infections[1], as well as various CNS-active agents. However, the synthesis of this core is notoriously prone to side reactions, including regioselectivity failures, intermolecular dimerization, and over-reduction.

Below is our definitive Q&A guide to diagnosing and resolving these specific experimental issues.

Troubleshooting Ring Closure & Regioselectivity

Q1: During the cyclization of 2-chloro-3-aminopyridine with linear diamines, I am isolating a significant amount of a 5-membered imidazo[1,2-a]pyridine side product instead of the desired 7-membered diazepine. How can I correct this regioselectivity?

The Causality: This is a classic regioselectivity failure driven by thermodynamics and the inherent nucleophilicity of the pyridine ring. When utilizing a linear diamine precursor with a terminal leaving group, intramolecular cyclization can occur via two competing pathways. The primary aliphatic amine can attack the 2-chloro position to form the 7-membered diazepine (kinetically slower). However, the pyridine nitrogen is highly nucleophilic and can attack the alkyl halide, rapidly forming a thermodynamically favored 5-membered imidazo[1,2-a]pyridine ring system.

The Solution: To bypass this, we strongly recommend abandoning the direct linear diamine cyclization in favor of the Azaisatoic Anhydride Condensation Route . By condensing α -amino acid methyl esters with 1H-pyrido[2,3-d][1,3]oxazine-2,4-dione (azaisatoic anhydride), you force the formation of a pyrido[2,3-e][1,4]diazepine-2,5-dione intermediate[2]. This completely eliminates the free pyridine nitrogen's ability to act as a competing nucleophile during ring closure.

G Start Direct Diamine Coupling Route Direct Intramolecular Cyclization Start->Direct Side1 Side Product: Imidazo[1,2-a]pyridine Direct->Side1 Pyridine N-attack (Thermodynamic) AltStart Azaisatoic Anhydride + Amino Acid Ester Dione Pyrido[2,3-e][1,4] diazepine-2,5-dione AltStart->Dione NaH, THF (Controlled) Target 2,3,4,5-Tetrahydro-1H- pyrido[2,3-e][1,4]diazepine Dione->Target BH3-THF Reduction

Figure 1: Comparison of synthetic pathways highlighting the avoidance of the imidazo[1,2-a]pyridine side reaction.

Q2: When attempting macrolactamization or Buchwald-Hartwig cross-coupling to close the 7-membered ring, my LC-MS shows massive amounts of high-molecular-weight oligomers. How do I minimize dimerization?

The Causality: Seven-membered rings are entropically challenging to form. The transition state requires specific conformational alignment. If the concentration of the acyclic precursor is too high, the rate of intermolecular collision (dimerization/oligomerization) outcompetes the rate of intramolecular cyclization.

The Solution: Implement strict high-dilution conditions (typically 0.005 M). Use a syringe pump to add the acyclic precursor to a refluxing solution of your base/catalyst over 12–24 hours. This ensures that the steady-state concentration of the reactive intermediate remains near zero, mathematically favoring the unimolecular (intramolecular) reaction over the bimolecular (intermolecular) side reaction.

Troubleshooting the Reduction Step

Q3: I am using Lithium Aluminum Hydride (LAH) to reduce the pyrido[2,3-e][1,4]diazepine-2,5-dione to the tetrahydro derivative, but I am observing ring-opened products and partial reduction of the pyridine ring. What is the optimal reducing agent?

The Causality: The dione intermediate contains two amide carbonyls that require strong hydride donors for reduction. However, the fused pyridine ring is electron-deficient. Boiling LAH is excessively harsh; it acts as a powerful nucleophile that can attack the pyridine ring or induce C-N bond cleavage (ring opening) within the diazepine system.

The Solution: Switch to Borane-Tetrahydrofuran complex ( BH3​⋅THF ) . Borane is an electrophilic reducing agent. It coordinates preferentially to the electron-rich oxygen of the amide carbonyls before transferring hydride, cleanly reducing the amides to amines without attacking the electron-deficient pyridine ring.

Quantitative Comparison of Reducing Agents
Reducing AgentConditionsConversionPrimary Side ReactionIsolated Yield of Target
LAH THF, Reflux, 12h>95%C-N bond cleavage; Pyridine reduction35 - 45%
DIBAL-H DCM, 0 °C to RT, 8h<50%Arrested at carbinolamine intermediate15 - 25%
BH3​⋅THF THF, Reflux, 16h>98%Trace unreacted mono-amide82 - 88%
Table 1: Empirical data for the reduction of pyrido[2,3-e][1,4]diazepine-2,5-dione to the tetrahydro scaffold.
Standard Operating Protocol: Borane Reduction of Diazepine-2,5-dione

This protocol is a self-validating system; the acidic workup is critical to break the stable boron-amine complex.

  • Preparation: Suspend the pyrido[2,3-e][1,4]diazepine-2,5-dione (1.0 eq) in anhydrous THF (0.1 M) in an oven-dried flask under an inert argon atmosphere. Cool to 0 °C.

  • Addition: Slowly add BH3​⋅THF (1.0 M in THF, 5.0 eq) dropwise via syringe. Caution: Vigorous hydrogen gas evolution will occur.

  • Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 16 hours. Monitor by LC-MS until the dione mass is fully consumed.

  • Quench: Cool the flask to 0 °C. Carefully quench excess borane by the dropwise addition of Methanol until bubbling ceases.

  • Complex Cleavage (Critical Step): Add 1M HCl (aqueous) and heat the mixture to 60 °C for 2 hours. Failure to perform this step will result in the product remaining trapped as an inert boron-amine adduct, drastically lowering yields.

  • Isolation: Cool to room temperature, adjust the pH to 10 using 2M NaOH, and extract with Dichloromethane ( ). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

Troubleshooting Functionalization (Over-Alkylation)

Q4: I need to attach a lipophilic side chain to the N4 position to synthesize a FabI inhibitor analog[3]. However, my alkylation conditions yield a mixture of N4-alkylated, N1-alkylated, and N1,N4-dialkylated products. How do I control this?

The Causality: The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine core contains two secondary nitrogens: N1 (aniline-like, adjacent to the pyridine ring) and N4 (aliphatic). While N4 is intrinsically more nucleophilic due to its aliphatic nature, the pKa difference is not vast enough to prevent N1 from reacting under standard basic alkylation conditions (e.g., K2​CO3​ or NaH with an alkyl halide).

The Solution: You must employ an orthogonal protection strategy . Protect the N1 position with a bulky, electron-withdrawing group (like Boc) before functionalizing N4.

G Core Unprotected Tetrahydro-diazepine ProtN1 Selective N1 Protection (Boc2O, mild base) Core->ProtN1 Path A (Orthogonal) Side Dialkylated Impurity Core->Side Path B (Direct Alkylation) Alkylation N4 Alkylation (R-X, K2CO3) ProtN1->Alkylation Deprot N1 Deprotection (TFA/DCM) Alkylation->Deprot Final Pure N4-Substituted Target Deprot->Final

Figure 2: Workflow for orthogonal protection to prevent N1/N4 over-alkylation.

To selectively protect N1, treat the core with Di-tert-butyl dicarbonate ( Boc2​O ) in the presence of a weak base. Interestingly, due to steric hindrance and specific conformational states of the 7-membered ring, N1 can be selectively Boc-protected if the reaction is run at -78 °C to 0 °C. Once N1 is protected, you can safely alkylate or acylate the N4 position to build your FabI inhibitor pharmacophore, followed by standard TFA-mediated deprotection of the N1 Boc group.

References
  • Ramnauth, J., et al. (2009). "2,3,4,5-Tetrahydro-1H-pyrido[2,3-b and e][1,4]diazepines as Inhibitors of the Bacterial Enoyl ACP Reductase, FabI." Bioorganic & Medicinal Chemistry Letters. [Link]

  • Ahn, Y. M., et al. (2022). "An Iterative Approach Guides Discovery of the FabI Inhibitor Fabimycin, a Late-Stage Antibiotic Candidate with In Vivo Efficacy against Drug-Resistant Gram-Negative Infections." ACS Central Science.[Link]

  • Couture, A., et al. (2011). "A convenient synthesis of new pyrido[3,2-e][1,4]diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones." Tetrahedron Letters.[Link]

Sources

Troubleshooting

optimizing catalytic conditions for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine formation

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers synthesizing 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivatives.

Constructing a 7-membered diazepine ring fused to an electron-deficient pyridine core presents unique thermodynamic and kinetic challenges. The entropic penalty of forming a 7-membered ring often leads to competing intermolecular oligomerization, while the electron-deficient nature of the halopyridine precursor makes it highly susceptible to protodehalogenation during transition-metal catalysis.

This guide focuses on the two most critical catalytic stages:

  • Intramolecular Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) to close the diazepine ring.

  • Chemoselective Catalytic Hydrogenation to yield the fully saturated 2,3,4,5-tetrahydro state.

Mechanistic Workflow & Failure Points

To effectively troubleshoot, you must first understand the catalytic cycle and where it deviates from the desired pathway.

CatalyticCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Halopyridine Insertion) Pd0->OxAdd Int1 Pd(II) Aryl Halide Complex OxAdd->Int1 AmineCoord Amine Coordination & Deprotonation (Base) Int1->AmineCoord Dehalogenation Protodehalogenation (Side Reaction) Int1->Dehalogenation Excess Base / Poor Ligand Int2 Pd(II) Amido Complex AmineCoord->Int2 RedElim Reductive Elimination (7-Membered Ring Closure) Int2->RedElim Oligomer Intermolecular Oligomerization (Side Reaction) Int2->Oligomer High Concentration RedElim->Pd0 Catalyst Regeneration Product Pyrido[2,3-e][1,4]diazepine Derivative RedElim->Product

Pd-catalyzed intramolecular Buchwald-Hartwig cycle for pyrido[2,3-e][1,4]diazepine formation.

Troubleshooting FAQs: Intramolecular C-N Coupling

Q1: My reaction yields mostly linear oligomers instead of the cyclized pyrido-diazepine. How do I force ring closure? Causality & Solution: Forming a 7-membered ring is entropically disfavored compared to 5- or 6-membered rings. If the rate of intermolecular amine coordination exceeds the rate of intramolecular coordination, oligomerization occurs.

  • Action 1 (Concentration): Operate under high-dilution conditions (typically 0.02 M). This artificially lowers the probability of intermolecular collisions.

  • Action 2 (Ligand Geometry): Switch to a bidentate ligand with a wide bite angle, such as BINAP or Xantphos. These ligands enforce a cis-geometry of the aryl and amido groups on the square planar Pd(II) intermediate, which is an absolute stereoelectronic requirement for reductive elimination [1]. Alternatively, bulky, electron-rich monodentate ligands like SPhos can accelerate reductive elimination [2].

Q2: I am observing significant protodehalogenation of my chloropyridine starting material. What is causing this? Causality & Solution: Protodehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (if alkoxide bases are used) or reacts with trace moisture before the amine can coordinate. Electron-deficient halopyridines are highly susceptible to this.

  • Action 1 (Base Selection): Avoid strong alkoxide bases like t -BuOK if protodehalogenation is rampant. Switch to a milder, insoluble inorganic base like Cs2​CO3​ . The large cesium cation provides a slight template effect and keeps the effective concentration of the active base low, favoring the catalytic cycle over degradation[1].

  • Action 2 (Solvent): Ensure strict anhydrous conditions using anhydrous Toluene or 1,4-Dioxane.

Q3: The Buchwald-Hartwig coupling is successful, but the subsequent catalytic hydrogenation to form the 2,3,4,5-tetrahydro derivative stalls. Why? Causality & Solution: The pyridine nitrogen is a strong σ -donor and can coordinate to the surface of heterogeneous palladium catalysts (like Pd/C), effectively "poisoning" the catalyst and preventing the reduction of the diazepine double bonds/imines.

  • Action: Conduct the hydrogenation using Pearlman’s catalyst ( Pd(OH)2​/C ) in an acidic medium (e.g., adding 1-2 equivalents of Trifluoroacetic acid (TFA) or Acetic acid). Protonating the pyridine nitrogen eliminates its lone pair availability, preventing catalyst surface poisoning while allowing the chemoselective reduction of the diazepine ring [3].

Quantitative Data: Ligand & Base Optimization

Below is a summary of field-validated conditions for the intramolecular cyclization step, highlighting the causality of ligand and base choices.

Catalyst SystemBaseSolvent & Conc.Primary OutcomeMechanistic Rationale
5% Pd(OAc)₂ / 10% PPh₃K₂CO₃Toluene (0.1 M)< 15% Yield (Oligomers)Monodentate PPh₃ fails to enforce cis-geometry; concentration too high.
5% Pd(OAc)₂ / 10% BINAP t -BuOKTHF (0.05 M)40% Yield (Dehalogenation)Base is too strong for the electron-deficient pyridine, leading to side reactions [1].
5% Pd₂(dba)₃ / 10% Xantphos Cs₂CO₃ 1,4-Dioxane (0.02 M) > 85% Yield (Optimal) Wide bite angle forces reductive elimination; Cs₂CO₃ prevents dehalogenation.
5% Pd(OAc)₂ / 10% SPhosCs₂CO₃THF (0.02 M)75% YieldBulky biaryl phosphine accelerates both oxidative addition and reductive elimination [2].

Self-Validating Experimental Protocols

Protocol A: Pd-Catalyzed Intramolecular Cyclization

This protocol utilizes high-dilution and optimal ligand geometry to ensure self-validation (if the color changes from deep red to pale yellow/brown, the active Pd(0) species has successfully formed).

  • Pre-catalyst Activation: In an argon-filled glovebox, charge an oven-dried Schlenk flask with Pd2​(dba)3​ (0.025 equiv, 5 mol% Pd) and Xantphos (0.05 equiv). Add anhydrous 1,4-Dioxane (to achieve 0.1 M relative to the catalyst) and stir at room temperature for 15 minutes until the solution turns a homogeneous dark orange/red, indicating the formation of the active Ln​Pd(0) complex.

  • Substrate Addition: To a separate, larger round-bottom flask equipped with a reflux condenser, add the uncyclized halopyridine-amine precursor (1.0 equiv) and anhydrous Cs2​CO3​ (2.0 equiv).

  • Dilution & Transfer: Add anhydrous 1,4-Dioxane to the substrate flask to achieve a final substrate concentration of 0.02 M . Transfer the pre-catalyst solution into this flask via a gas-tight syringe.

  • Reaction: Heat the mixture to 100 °C under vigorous stirring for 12-18 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and Pd black, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Chemoselective Reduction to the 2,3,4,5-Tetrahydro Scaffold

This step reduces any imine/alkene bonds within the diazepine ring without reducing the pyridine core.

  • Preparation: Dissolve the cyclized intermediate (1.0 equiv) in a mixture of Methanol and Dichloromethane (DCM) (4:1 v/v, 0.1 M).

  • Acidification (Critical Step): Add Trifluoroacetic acid (TFA) (2.0 equiv). Self-validation: The basic pyridine nitrogen is now protonated, preventing catalyst poisoning [3].

  • Catalyst Addition: Carefully add 20 wt% Pd(OH)2​/C (Pearlman's catalyst, 0.1 equiv by mass) under a blanket of argon.

  • Hydrogenation: Evacuate the flask and backfill with H2​ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Workup: Purge the flask with argon. Filter the mixture through a tightly packed Celite plug (do not let the filter cake dry out to avoid ignition). Concentrate the filtrate. Neutralize with saturated aqueous NaHCO3​ and extract with EtOAc to isolate the pure 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine.

References

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. Available at:[Link]

  • A catalytic route to dibenzodiazepines involving Buchwald-Hartwig coupling: reaction scope and mechanistic consideration. RSC Advances. Available at:[Link]

  • Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents (WO2016089830A1).
Optimization

Technical Support Center: Stabilizing 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine in Aqueous Media

Welcome to the Application Science Support Center. Formulating fused nitrogen-rich heterocycles like 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine in aqueous solutions presents significant physicochemical challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. Formulating fused nitrogen-rich heterocycles like 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine in aqueous solutions presents significant physicochemical challenges. The presence of a partially saturated diazepine ring fused to an electron-withdrawing pyridine core creates a microenvironment highly susceptible to both hydrolytic ring-opening and oxidative degradation.

This guide provides mechanistic troubleshooting, validated protocols, and kinetic data to help researchers and drug development professionals achieve robust aqueous stability for in vitro and in vivo applications.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my pyrido[2,3-e][1,4]diazepine derivative degrade rapidly in standard PBS (pH 7.4)? A1: The degradation is driven by base-catalyzed hydrolysis. At physiological pH (7.4), the unprotonated secondary and tertiary amines in the tetrahydro-diazepine ring leave the adjacent carbon centers vulnerable to nucleophilic attack by hydroxide ions or bulk water. This leads to the cleavage of the diazepine ring. Maximum hydrolytic stability for diazepine pharmacophores typically occurs at an isoelectric minimum around pH 5.0 , where the specific protonation state minimizes both acid-catalyzed and base-catalyzed cleavage1[1].

Q2: I am observing a +16 Da mass shift during LC-MS analysis of my aqueous stock over time. What is happening? A2: A +16 Da shift is the hallmark of N-oxidation . The saturated nitrogen atoms in the 2,3,4,5-tetrahydro system are electron-rich and highly susceptible to oxidation by dissolved oxygen (O₂) or reactive oxygen species (ROS), a process often catalyzed by trace transition metals in standard buffers. To prevent this, solutions must be deoxygenated (sparged) and formulated with metal chelators (e.g., EDTA).

Q3: I need to dose this compound intravenously (IV) in a rodent model. How can I maintain stability without using non-physiological pH extremes? A3: The industry-standard approach for stabilizing pyrido-diazepines and related structures for parenteral administration is inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic pyrido-diazepine core inserts into the lipophilic cavity of the cyclodextrin, which physically shields the susceptible bonds from bulk water and dissolved oxygen2[2]. This method not only prevents degradation but also enhances aqueous solubility by orders of magnitude, a technique successfully utilized in clinical formulations of related vasopressin receptor antagonists3[3].

Part 2: Validated Experimental Protocols

Protocol: Preparation of a Stabilized HP-β-CD Parenteral Formulation

This protocol utilizes steric shielding and pH optimization to create a self-validating, highly stable aqueous system.

Materials Required:

  • 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine (API)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Sodium Acetate / Acetic Acid (for pH 5.0 buffer)

  • Argon gas (high purity)

  • 0.22 µm Polyethersulfone (PES) syringe filter

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 M Acetic Acid. Causality: pH 5.0 minimizes the nucleophilic susceptibility of the diazepine ring.

  • Deoxygenation: Sparge the buffer with Argon gas for 15 minutes. Causality: Argon is heavier than nitrogen and effectively displaces dissolved O₂, preventing N-oxidation of the tetrahydro nitrogens.

  • Cyclodextrin Solubilization: Dissolve HP-β-CD in the sparged buffer to achieve a 20% (w/v) concentration. Stir gently to avoid introducing air bubbles.

  • API Complexation: Add the pyrido[2,3-e][1,4]diazepine API to the solution (target concentration: 2-5 mg/mL). Stir continuously at 25°C for 12 hours protected from light. Causality: Complexation is an equilibrium process; sufficient time is required for the API to fully partition into the cyclodextrin cavities.

  • Sterilization & Filtration: Filter the solution through a 0.22 µm PES filter. Causality: Autoclaving causes thermal degradation of diazepines; sterile filtration is mandatory. PES is chosen over Nylon because Nylon membranes can non-specifically bind hydrophobic heterocyclic compounds.

  • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS at T=0 and T=48h (incubated at 37°C).

    • Pass Criteria: >99% parent peak area.

    • Fail Criteria: Appearance of +18 Da (hydrolysis) or +16 Da (oxidation) peaks indicates incomplete complexation or inadequate deoxygenation.

Part 3: Quantitative Stability Profile

The following table summarizes the accelerated degradation kinetics (at 40°C) of the compound across various aqueous environments, demonstrating the efficacy of the interventions.

Formulation EnvironmentpHDissolved O₂ StatusPrimary DegradantHalf-Life ( t1/2​ ) at 40°C
Standard PBS7.4AmbientHydrolyzed Ring (+18 Da)14 Hours
Acetate Buffer5.0AmbientN-Oxide (+16 Da)4.5 Days
Acetate Buffer5.0Argon SpargedMinimal18 Days
20% HP-β-CD in Acetate 5.0 Argon Sparged None detected > 90 Days

Part 4: Degradation and Stabilization Pathways

The diagram below illustrates the logical relationships between the chemical vulnerabilities of the pyrido-diazepine scaffold and the targeted formulation interventions.

G A 2,3,4,5-Tetrahydro-1H- pyrido[2,3-e][1,4]diazepine B1 Ring Hydrolysis (Base/Acid Catalyzed) A->B1 Aqueous Media (pH > 6.5 or pH < 3.5) B2 N-Oxidation (ROS / O2) A->B2 Dissolved Oxygen Trace Metals D1 Hydrolytic Stability Achieved D2 Oxidative Stability Achieved C1 Buffer Optimization (pH 5.0 Acetate) C1->B1 Minimizes Nucleophilic Attack C1->D1 C2 Steric Shielding (HP-β-CD Complex) C2->B1 Physical Barrier C2->B2 Limits O2 Diffusion C2->D1 C2->D2 C3 Deoxygenation (Inert Gas Sparging) C3->B2 Removes Oxidants C3->D2

Mechanistic pathways of pyrido[2,3-e][1,4]diazepine degradation and targeted formulation interventions.

Part 5: References

  • Effect of Cyclodextrin Complexation on the Aqueous Solubility of Diazepam and Nitrazepam: Phase-Solubility Analysis, Thermodynamic Properties. Scientific Research Publishing (SCIRP). 1[1]

  • Inclusion complexation of diazepam with different cyclodextrins in formulations for parenteral use. IMR Press / PubMed. 2[2]

  • WO2019082910A1 - Vasopressin receptor antagonist. Google Patents. 3[3]

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine analysis

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2,3,4,5-tetrahydro-1H-pyrido[2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with analyzing 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine .

Because this molecule contains a rigid pyrido-diazepine core with multiple secondary and tertiary amines, it acts as a strong polybasic cation under standard chromatographic conditions. This guide bypasses generic advice to focus on the exact causality of your peak tailing, providing self-validating protocols to restore peak symmetry and analytical confidence.

Diagnostic Workflow

Before adjusting your mobile phase, it is critical to isolate chemical interactions from physical system failures. Follow the diagnostic logic below to determine your troubleshooting path.

TroubleshootingWorkflow Step1 Observe Peak Tailing Asymmetry (As) > 1.5 Step2 Inject Neutral Marker (e.g., Toluene) Step1->Step2 Decision1 Does Marker Tail? Step2->Decision1 PathSys Fix System Hardware (Frit, Dead Volume) Decision1->PathSys Yes PathChem Confirm Chemical Interaction (Silanol Effect) Decision1->PathChem No Decision2 Select pH Strategy PathChem->Decision2 LowPH Low pH (≤ 2.5) Protonate Silanols Decision2->LowPH Standard Silica HighPH High pH (≥ 10.5) Deprotonate Analyte Decision2->HighPH Base-Stable Column Hybrid Require Hybrid Silica Column HighPH->Hybrid

Logical diagnostic workflow for isolating and resolving HPLC peak tailing in basic heterocycles.

Expert FAQs: Mechanisms & Solutions

Q1: Why does 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine exhibit severe peak tailing on my standard C18 column? The tailing is caused by a mixed-mode retention mechanism driven by secondary ion-exchange interactions. The secondary amines in the diazepine ring have high pKa values (typically > 8.5), meaning they are fully protonated (cationic) at standard reversed-phase pH ranges (pH 4–7). Concurrently, traditional silica-based stationary phases contain residual, unreacted silanol groups (Si-OH). Because the pKa of these silanols is approximately 3.5 to 4.5, they exist predominantly as anionic siloxanes (Si-O⁻) at neutral pH[1]. The electrostatic attraction between your cationic diazepine and the anionic silanols causes the analyte to "stick" to the silica backbone, manifesting as severe, asymmetric tailing[2].

Q2: How do I optimize the mobile phase pH to mitigate these secondary interactions? You must eliminate the opposing charges by pushing the pH to one of two extremes:

  • Low pH Strategy (pH ≤ 2.5): By using strong acid modifiers like Trifluoroacetic acid (TFA) or phosphoric acid, you force the mobile phase pH below the pKa of the silanols. This protonates the silanols back into their neutral state (Si-OH), effectively shutting down the ion-exchange pathway[2].

  • High pH Strategy (pH ≥ 10.5): By using ammonium hydroxide or bicarbonate buffers, you raise the pH above the pKa of the diazepine nitrogens. This deprotonates your analyte into its neutral free-base form, preventing it from interacting with the ionized silanols.

Q3: Can I run a high-pH mobile phase on my current silica column? No. Standard silica substrates undergo rapid hydrolysis and dissolution in basic solutions (pH > 7.5)[3]. If you choose the high-pH strategy to deprotonate the pyrido-diazepine, you must switch to a hybrid organic-inorganic silica column (e.g., Ethylene Bridged Hybrid [BEH] technology). These columns are specifically engineered to withstand extreme alkaline conditions without bed degradation[4].

Q4: I cannot change my column or my pH due to validated method restrictions. Are there alternative solutions? Yes. You can introduce competitive amine modifiers or chaotropic agents into the mobile phase:

  • Silanol Blockers: Adding 0.1% – 0.2% Triethylamine (TEA) introduces a small, highly basic molecule that aggressively binds to the active silanols, effectively blocking them from your larger diazepine analyte.

  • Ion-Pairing Agents: Using chaotropic salts like pentafluoropropionic acid (PFPA) pairs a hydrophobic anion with your cationic diazepine, neutralizing its charge and increasing its hydrophobic retention while masking it from silanols.

Quantitative Data: Chromatographic Condition Matrix

Use the table below to predict how your chosen conditions will impact the asymmetry factor ( As​ ) of the pyrido-diazepine derivative.

Chromatographic ConditionMobile Phase pHDiazepine Ionization StateStationary Phase Silanol StateExpected Asymmetry ( As​ )Primary Retention Mechanism
Standard C18, No Additives 6.0Protonated (Cationic)Ionized (Anionic, Si-O⁻)> 2.5 (Severe) Mixed-Mode (Hydrophobic + Ion-Exchange)
Standard C18, Low pH 2.0Protonated (Cationic)Neutral (Si-OH)1.1 - 1.3 (Good) Hydrophobic Partitioning
Hybrid Silica, High pH 10.5Neutral (Free Base)Ionized (Anionic, Si-O⁻)1.0 - 1.2 (Ideal) Hydrophobic Partitioning
Standard C18 + 0.1% TEA 6.0Protonated (Cationic)Blocked by TEA1.2 - 1.4 (Fair) Hydrophobic Partitioning
Self-Validating Experimental Protocol: Isolating Tailing Mechanisms

To ensure scientific integrity, do not blindly change parameters. Use this self-validating protocol to empirically prove the root cause of the tailing before altering your formal analytical method.

Step 1: Baseline Hardware Assessment (The Neutral Marker Test)

  • Action: Inject a purely neutral, non-ionizable marker (e.g., Toluene or Uracil) using your current mobile phase.

  • Validation Checkpoint: Calculate the asymmetry factor. If the neutral marker tails ( As​ > 1.3), the issue is physical (e.g., column void, blocked frit, or extra-column dead volume). Stop here and replace the column or check fittings. If the neutral marker is symmetric ( As​ ~ 1.0) but your diazepine tails, the issue is definitively a secondary chemical interaction. Proceed to Step 2.

Step 2: The Low-pH Suppression Assay

  • Preparation: Prepare Mobile Phase A as 0.1% TFA in LC-MS grade water (pH ~2.0). Prepare Mobile Phase B as 0.1% TFA in Acetonitrile.

  • Action: Equilibrate your standard C18 column for 10 column volumes (CV). Inject the diazepine sample.

  • Validation Checkpoint: If peak symmetry is restored, you have successfully proven that unshielded silanols were the root cause. You may adopt this low-pH method permanently.

Step 3: The High-pH Orthogonal Assay (Requires Hybrid Silica)

  • Preparation: Install a high-pH stable hybrid silica column. Prepare Mobile Phase A as 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Action: Equilibrate for 10 CV. Inject the diazepine sample.

  • Validation Checkpoint: Compare the retention factor ( k′ ) and As​ to Step 2. Because the diazepine is now a neutral free-base, it should exhibit significantly higher hydrophobic retention ( k′ ) and near-perfect symmetry. This validates that the analyte's basicity was the primary driver of the initial chromatographic failure.

References
  • How to avoid the tailing problem of basic compounds in HPLC analysis? Source: uhplcslab.com
  • High Performance Liquid Chrom
  • 12.5: High-Performance Liquid Chromatography - Chemistry LibreTexts Source: libretexts.org
  • Routine Switching between High and Low pH on Xbridge HPLC Columns Source: chrom

Sources

Reference Data & Comparative Studies

Validation

2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine vs traditional benzodiazepines binding affinity

Comparative Binding Affinity: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine vs. Traditional Benzodiazepines at the GABA-A Receptor The evolution of allosteric modulators targeting the γ-aminobutyric acid type A (GABA...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Binding Affinity: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine vs. Traditional Benzodiazepines at the GABA-A Receptor

The evolution of allosteric modulators targeting the γ-aminobutyric acid type A (GABA-A) receptor has increasingly focused on overcoming the adverse side-effect profiles (e.g., sedation, amnesia, tolerance) associated with traditional 1,4-benzodiazepines like diazepam. A highly promising structural class in this domain is the pyrido-annelated diazepines, specifically derivatives of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine. By replacing the fused benzene ring with a pyridine ring and saturating the diazepine core, researchers have unlocked distinct stereochemical properties that drive functional selectivity at specific GABA-A receptor subtypes[1].

This guide provides an in-depth technical comparison of the binding affinities, mechanistic structural differences, and experimental validation protocols for 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepines versus traditional benzodiazepines.

Structural and Mechanistic Divergence

To understand the shift in binding affinity, we must analyze the causality behind the molecular interactions at the GABA-A receptor's α/γ interface.

Traditional 1,4-Benzodiazepines (e.g., Diazepam): Traditional benzodiazepines feature a rigid, planar, or slightly puckered 1,4-diazepine ring fused to a benzene ring. This structural rigidity allows them to bind indiscriminately across all benzodiazepine-sensitive GABA-A receptor subtypes (α1, α2, α3, and α5) with comparable nanomolar affinities (~10–15 nM). The lack of selectivity, particularly the high affinity for the α1 subtype, is the primary driver of their sedative and amnesic effects.

2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepines: The transition to a pyrido-fused, saturated diazepine scaffold fundamentally alters the pharmacophore's thermodynamic binding landscape:

  • Electronic Redistribution (Pyridine Ring): The substitution of benzene with pyridine introduces a localized nitrogen heteroatom. This nitrogen acts as a critical hydrogen-bond acceptor, forming targeted electrostatic interactions with specific conserved histidine residues (e.g., α3-H126 or α5-H105) within the binding pocket[2].

  • Conformational Flexibility (Tetrahydro Saturation): The "2,3,4,5-tetrahydro" saturation removes the double bonds within the diazepine ring, shifting the molecule from a rigid planar state to a highly flexible, puckered boat or chair conformation. This flexibility allows the ligand to dynamically adapt to the slightly varied steric topologies of the α2, α3, and α5 pockets.

  • Atropisomerism (Axial Chirality): The steric hindrance in these saturated, substituted heterocycles often leads to atropisomerism. Experimental crystallography and high-performance liquid chromatography (HPLC) resolution have demonstrated that specific conformers (e.g., the aR isomer) act as eutomers, achieving extremely potent, sub-nanomolar binding affinities (IC50 ~1.5 nM) due to a superior stereochemical fit[3].

G L Pyrido-diazepine Ligand (e.g., aR-eutomer) R GABA-A Receptor (α2/α3-γ2 Interface) L->R Selective Binding C H-Bonding & Steric Fit (Conformational Shift) R->C Allosteric Modulation G Enhanced GABA Binding Affinity C->G I Increased Cl- Influx (Anxiolytic Effect) G->I

Fig 1: Allosteric modulation pathway of subtype-selective pyrido-diazepines at the GABA-A receptor.

Quantitative Binding Affinity & Subtype Selectivity

The structural modifications in pyrido-diazepines directly translate to enhanced functional selectivity. While traditional benzodiazepines act as non-selective full positive allosteric modulators (PAMs), substituted tetrahydro-pyrido-diazepine derivatives often exhibit functional selectivity for α2/α3 or α5 subtypes over α1, making them prime candidates for non-sedating anxiolytics or cognitive enhancers[1].

Table 1: Comparative Binding Affinities ( Ki​ / IC50​ ) at GABA-A Receptor Subtypes

Compound ClassSpecific Ligandα1 Subtype ( Ki​ nM)α2 Subtype ( Ki​ nM)α3 Subtype ( Ki​ nM)α5 Subtype ( Ki​ nM)Functional Profile
Traditional BZD Diazepam~14.0~15.0~16.0~12.0Non-selective PAM
Traditional BZD Alprazolam~2.5~2.4~2.6~2.0Non-selective PAM
Pyrido-diazepine Eutomer 1c-R (Pyrimido-analog)1.5*N/AN/AN/AHigh-affinity Eutomer
Pyrido-diazepine Tetrahydroimidazo-pyrido derivative2.71.70.710.33α3/α5 Selective Modulator

*Value represents overall IC50​ for the isolated aR eutomer[1][3].

Experimental Methodologies: Self-Validating Protocols

To objectively quantify the binding affinity and functional efficacy of novel 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepines, a dual-assay system is required. Binding affinity ( Ki​ ) does not inherently dictate functional efficacy (whether the ligand is a PAM, negative allosteric modulator [NAM], or neutral antagonist)[4]. Therefore, radioligand displacement must be coupled with electrophysiological validation.

Protocol A: Radioligand Displacement Assay ( [3H] Flunitrazepam)

This protocol measures the thermodynamic affinity of the compound for the benzodiazepine binding site.

  • Step 1: Membrane Preparation: Homogenize HEK293T cells stably expressing specific GABA-A subunit combinations (e.g., α1β2γ2 vs. α3β2γ2) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes at 4°C to isolate the membrane fraction.

  • Step 2: Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µg of membrane protein, 1 nM [3H] flunitrazepam (a non-selective, high-affinity radioligand), and varying concentrations of the pyrido-diazepine test compound (0.01 nM to 10 µM).

  • Step 3: Self-Validation Controls:

    • Total Binding: Buffer + [3H] flunitrazepam.

    • Non-Specific Binding (NSB): Buffer + [3H] flunitrazepam + 10 µM Diazepam. (This ensures the signal measured is exclusively from the allosteric site).

  • Step 4: Filtration & Quantification: Incubate for 90 minutes at 4°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding). Wash thrice with ice-cold buffer. Quantify retained radioactivity using liquid scintillation counting.

  • Step 5: Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Protocol B: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

Affinity must be contextualized by efficacy. TEVC measures the actual potentiation of chloride currents, determining functional selectivity[4][5].

  • Step 1: cRNA Injection: Microinject Xenopus laevis oocytes with cRNA encoding human GABA-A receptor subunits (e.g., α1, β2, γ2 in a 1:1:10 ratio to ensure proper γ2 incorporation, which is mandatory for BZD-site modulation)[5]. Incubate for 3-5 days at 18°C.

  • Step 2: Voltage Clamping: Impale oocytes with two glass microelectrodes (filled with 3M KCl, resistance 0.5–2 MΩ). Clamp the membrane potential at -60 mV using a TEVC amplifier.

  • Step 3: Perfusion & Measurement:

    • First, establish a baseline by applying an EC20​ concentration of GABA (e.g., ~2-5 µM) until a stable inward chloride current ( IGABA​ ) is achieved.

    • Next, co-apply the EC20​ GABA alongside 1 µM of the pyrido-diazepine compound.

  • Step 4: Efficacy Calculation: Measure the percentage potentiation of the IGABA​ current. A functionally selective α3-PAM will show minimal current potentiation in α1-expressing oocytes but robust (>100%) potentiation in α3-expressing oocytes[1].

Workflow S1 1. Receptor Expression (Xenopus Oocytes or HEK293T) S2 2. Radioligand Binding Assay ([3H]Flunitrazepam Displacement) S1->S2 Affinity Testing S3 3. Electrophysiology (TEVC) (GABA EC20 Current Potentiation) S1->S3 Efficacy Testing S4 4. Data Synthesis (Ki Calculation & Efficacy Profiling) S2->S4 Cheng-Prusoff Eq. S3->S4 Dose-Response Curve

Fig 2: Experimental workflow for evaluating binding affinity and functional efficacy.

Conclusion & Translational Impact

The structural evolution from planar 1,4-benzodiazepines to 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepines represents a paradigm shift in neuropharmacology. By leveraging the hydrogen-bonding capacity of the pyridine nitrogen and the conformational flexibility of the saturated diazepine ring, researchers can exploit the subtle topological differences between GABA-A receptor subtypes. This enables the development of functionally selective ligands (e.g., α2/α3 PAMs) that retain the potent anxiolytic and anticonvulsant properties of traditional benzodiazepines while stripping away their dose-limiting sedative and amnesic liabilities.

References

  • Lee, S., Kamide, T., Tabata, H., Takahashi, H., Shiro, M., & Natsugari, H. (2008). Axial chirality and affinity at the GABA(A) receptor of pyrimido[1,2-a][1,4]benzodiazepines and related compounds. Bioorganic & Medicinal Chemistry, 16(21), 9519-23.

  • Atack, J. R., et al. (2010). Synthesis and Biological Evaluation of 7,8,9,10-Tetrahydroimidazo[1,2-c]pyrido[3,4-e]pyrimidin-5(6H)-ones as Functionally Selective Ligands of the Benzodiazepine Receptor Site on the GABA A Receptor. ResearchGate.

  • Rudolph, U., et al. (1999). Benzodiazepine actions mediated by specific gamma-aminobutyric acid(A) receptor subtypes. Nature, 401(6755), 796-800.

  • Boileau, A. J., Baur, R., Sharkey, L. M., Sigel, E., & Czajkowski, C. (2002). The relative amount of cRNA coding for gamma2 subunits affects stimulation by benzodiazepines in GABAA receptors expressed in Xenopus oocytes. British Journal of Pharmacology, 136(6), 845-850.

  • Chang, Y., & Weiss, D. S. (1999). Mechanism of action of benzodiazepines on GABAA receptors. British Journal of Pharmacology, 128(4), 775-786.

Sources

Comparative

Comparative Efficacy Guide: 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Analogs vs. Legacy Vaptans

Executive Summary & Clinical Context Vasopressin V2 receptor (V2R) antagonists, commonly known as "vaptans," are critical therapeutics for managing euvolemic and hypervolemic hyponatremia, as well as fluid retention in a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Clinical Context

Vasopressin V2 receptor (V2R) antagonists, commonly known as "vaptans," are critical therapeutics for managing euvolemic and hypervolemic hyponatremia, as well as fluid retention in acute heart failure. However, the clinical utility of legacy agents like tolvaptan is severely hindered by their physicochemical properties. Tolvaptan is practically insoluble in water (~0.4 µg/mL), restricting it primarily to oral formulations and limiting its use in acute, critical care settings where rapid intravenous (IV) administration is required.

To overcome these limitations, drug development professionals have engineered novel molecular scaffolds. The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine structural class has emerged as a highly potent, next-generation V2R antagonist framework[1]. This guide provides an objective, data-driven comparison of this novel scaffold against legacy alternatives, detailing the mechanistic rationale and the self-validating experimental protocols used to benchmark their efficacy.

Mechanistic Rationale: The Physicochemical Breakthrough

The causality behind the superior profile of pyrido[2,3-e][1,4]diazepine analogs lies in strategic physicochemical optimization. By fusing a pyridine ring to the diazepine core, medicinal chemists introduced a basic nitrogen that can be protonated at physiological and formulation pH levels. This modification drastically enhances aqueous solubility without compromising the critical hydrophobic interactions necessary for deep-pocket V2R binding[1].

At the cellular level, these analogs act as competitive antagonists at the G-protein coupled V2 receptor located on the basolateral membrane of the renal collecting duct. By blocking Arginine Vasopressin (AVP), they prevent the Gs-protein-mediated activation of adenylyl cyclase and subsequent cAMP generation. This halts Protein Kinase A (PKA) activation, ultimately preventing the apical insertion of Aquaporin-2 (AQP2) water channels and inducing aquaresis (electrolyte-free water excretion).

V2R_Signaling AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Binds Gs Gs Protein Activation V2R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Apical Insertion PKA->AQP2 Phosphorylates Inhibitor Pyrido[2,3-e][1,4]diazepine Analog Inhibitor->V2R Competitive Antagonism

Mechanism of V2R antagonism by pyrido[2,3-e][1,4]diazepine analogs preventing AQP2 insertion.

Comparative Efficacy & Physicochemical Data

When evaluating V2R antagonists, the therapeutic index is defined not just by target affinity, but by V2/V1a selectivity and aqueous solubility. Conivaptan, an IV-administered legacy agent, suffers from dual V1a/V2 antagonism (Ki 0.48 nM and 3.04 nM, respectively)[2], which can lead to unintended hemodynamic effects. Tolvaptan is highly V2 selective (Ki ~0.43 nM, IC50 ~3 nM)[3] but lacks the solubility for standard aqueous IV formulation. The pyrido-diazepine analogs bridge this gap, offering high selectivity and superior solubility.

Table 1: Comparative In Vitro and Physicochemical Profiling (Data synthesized from reference literature and patent WO2019082910A1)

Compound Class / AgentV2R Affinity (Ki, nM)V1aR Affinity (Ki, nM)V2/V1a SelectivityAqueous Solubility (pH 7.4)Primary Route
Tolvaptan 0.4312.3~29x< 0.5 µg/mLOral
Conivaptan 3.040.480.15x (V1a favored)Formulated with co-solventsIV
Pyrido[2,3-e][1,4]diazepines < 1.0> 100> 100x> 1000 µg/mLIV / Oral

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating systems used to benchmark pyrido[2,3-e][1,4]diazepine analogs against legacy vaptans.

Protocol 1: Kinetic Aqueous Solubility Profiling (Nephelometry & LC-UV)

Expertise & Causality: Relying solely on computational LogP or single-point thermodynamic solubility can mask transient precipitation events in IV formulations. This dual-detection method ensures the compound remains fully solvated over time, accurately reflecting real-world IV infusion dynamics.

  • Stock Preparation: Dissolve the pyrido-diazepine analog and tolvaptan standards in 100% DMSO to a concentration of 10 mM.

  • Aqueous Dilution: Spike the DMSO stocks into PBS (pH 7.4) to achieve a final concentration gradient (1 µg/mL to 2000 µg/mL) with a final DMSO concentration of ≤1%.

  • Incubation & Nephelometry: Incubate at 37°C for 2 hours. Measure light scattering (nephelometry) at 620 nm. An increase in scattering indicates the onset of precipitation.

  • LC-UV Quantification: Centrifuge the samples at 14,000 x g for 15 minutes to pellet any micro-precipitates. Analyze the supernatant via HPLC-UV (254 nm) against a standard curve to quantify the exact thermodynamic solubility.

  • Self-Validating Mechanism: The nephelometric inflection point provides a real-time kinetic solubility limit, which is immediately cross-verified by the LC-UV quantification of the supernatant, ensuring no micro-precipitates skew the thermodynamic data.

Protocol 2: In Vitro V2R cAMP Accumulation Assay (TR-FRET)

Expertise & Causality: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay rather than a standard ELISA. TR-FRET utilizes a time delay before measurement, which completely eliminates compound auto-fluorescence interference—a common artifact with multi-ring heterocyclic scaffolds like diazepines. This ensures the functional IC50 accurately reflects target engagement rather than optical quenching.

  • Cell Culture: Seed CHO-K1 cells stably expressing the human V2R into a 384-well white microplate at 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA and 0.5 mM IBMX to prevent cAMP degradation).

  • Antagonist Pre-incubation: Add serial dilutions (10 pM to 10 µM) of the pyrido-diazepine analogs, tolvaptan, and conivaptan. Incubate for 30 minutes at room temperature.

  • Agonist Challenge: Stimulate the cells with AVP at its EC80 concentration (predetermined via a separate agonist dose-response curve) for 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the europium-labeled cAMP antibody and the d2-labeled cAMP tracer.

  • Signal Acquisition: Incubate for 1 hour, then read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the FRET ratio (665/620).

  • Self-Validating Mechanism: Include a forskolin-stimulated positive control well to verify the assay window and cell viability independently of the V2R pathway. This ensures that any observed signal drop is due to true V2R antagonism, not generalized cytotoxicity.

Assay_Workflow Prep 1. Compound Prep 10mM DMSO Stock Serial Dilution Incubate 2. Cell Incubation CHO-K1 V2R Cells 30 min Pre-incubation Prep->Incubate Stimulate 3. Agonist Challenge AVP EC80 Addition 30 min Incubation Incubate->Stimulate Detect 4. TR-FRET Detection Eu-cAMP Ab + d2-Tracer Read 665/620 nm Stimulate->Detect Analyze 5. Data Analysis Calculate IC50 Verify via Forskolin Detect->Analyze

TR-FRET High-Throughput Screening Workflow for quantifying V2R functional antagonism.

Conclusion

The transition from legacy benzazepine derivatives (tolvaptan) to 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine analogs represents a masterclass in physicochemical optimization. By strategically incorporating a basic nitrogen into the fused ring system, researchers have successfully decoupled potent V2R antagonism from poor aqueous solubility. This structural evolution not only preserves the sub-nanomolar efficacy required for aquaresis but also unlocks the potential for rapid-onset, injectable formulations critical for acute heart failure and severe hyponatremia management.

References

  • WO2019082910A1 - Vasopressin receptor antagonist - Google Patents Source: Google Patents URL
  • Tolvaptan - Therapeutic Goods Administration (TGA)
  • Tolvaptan | Vasopressin Receptor antagonist | CAS 150683-30-0 Source: Selleck Chemicals URL
  • Vasopressin Receptor | Antagonists Agonists Source: MedChemExpress URL

Sources

Validation

validating target engagement of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine in vivo

Validating Target Engagement of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Derivatives In Vivo: A Comparative Guide As drug development pivots toward precision oncology, validating the in vivo target engagement (T...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Derivatives In Vivo: A Comparative Guide

As drug development pivots toward precision oncology, validating the in vivo target engagement (TE) of novel chemotypes is a non-negotiable milestone. The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold—often elaborated into tricyclic benzo[e]pyrido[2,3-e][1,4]diazepine derivatives—has emerged as a highly potent class of allosteric inhibitors targeting mutant Isocitrate Dehydrogenase 1 (mIDH1)[1].

To objectively evaluate the preclinical viability of this scaffold, this guide compares its in vivo pharmacodynamic (PD) performance against the clinical gold standard, 2[2]. We will explore the mechanistic rationale, outline a self-validating experimental workflow, and analyze comparative data to guide your lead optimization campaigns.

Mechanistic Rationale: The 2-HG Biomarker

Wild-type IDH1 catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, somatic point mutations at the R132 residue (e.g., R132H, R132C) confer a neomorphic gain-of-function, causing the enzyme to reduce α-KG into the oncometabolite D-2-hydroxyglutarate (D-2-HG)[3]. The accumulation of D-2-HG competitively inhibits α-KG-dependent dioxygenases, leading to epigenetic hypermethylation and a blockade of cellular differentiation[4].

Because D-2-HG is directly produced by the mutant enzyme, it serves as an ideal, proximal biomarker for in vivo target engagement. A successful mIDH1 inhibitor must demonstrate a profound, dose-dependent reduction of D-2-HG in both systemic circulation (plasma) and the tumor microenvironment.

Pathway Isocitrate Isocitrate aKG α-Ketoglutarate Isocitrate->aKG IDH1 (WT) D2HG D-2-Hydroxyglutarate (Oncometabolite) aKG->D2HG mIDH1 (R132H/C) Inhibitor Pyrido-diazepine Derivative Inhibitor->D2HG Allosteric Blockade

mIDH1 metabolic pathway and targeted inhibition of D-2-HG production.

In Vivo Target Engagement Strategy & Causality

To prove that a pyrido[2,3-e][1,4]diazepine derivative engages its target in vivo, we must design a self-validating protocol. As an application scientist, I prioritize experimental designs where every variable controls for potential artifacts.

  • Model Selection (HT1080 Xenografts): We utilize the HT1080 fibrosarcoma cell line because it harbors an endogenous IDH1 R132C mutation[2]. Causality: Relying on endogenous mutations rather than artificial overexpression prevents non-physiological enzyme kinetics and ensures the baseline D-2-HG levels accurately reflect clinical tumor biology.

  • Dual-Compartment Sampling (Plasma vs. Tumor): We measure D-2-HG in both plasma and tumor tissue. Causality: Plasma 2-HG provides a systemic, easily accessible surrogate marker for PK/PD modeling[5]. However, plasma reductions can occur via hepatic metabolism or renal clearance of the drug. Measuring tumor 2-HG is mandatory to confirm that the compound successfully penetrates the tumor microenvironment and engages the target at the site of action.

  • Chiral LC-MS/MS Bioanalysis: The analytical method must separate D-2-HG from L-2-HG. Causality: L-2-HG is a normal metabolic byproduct present in healthy cells. Failing to separate the enantiomers via chiral derivatization will artificially inflate the baseline, masking the true magnitude of mIDH1 inhibition.

Experimental Workflow: Xenograft PD Protocol

The following protocol outlines the standardized methodology for quantifying target engagement.

Workflow Inoculation 1. Xenograft Establishment (HT1080 mIDH1 cells) Dosing 2. Oral Administration (Vehicle vs Inhibitor) Inoculation->Dosing Sampling 3. Tissue & Plasma Collection (Time-course: 0-72h) Dosing->Sampling Analysis 4. LC-MS/MS Bioanalysis (Chiral D-2-HG quantification) Sampling->Analysis

In vivo target engagement experimental workflow for mIDH1 inhibitors.

Step-by-Step Methodology
  • Tumor Implantation: Subcutaneously inoculate 5×106 HT1080 cells (suspended 1:1 in Matrigel) into the right flank of female BALB/c nude mice. Monitor until tumor volumes reach 300–500 mm³.

  • Dosing Regimen: Randomize mice into treatment groups (n=3 to 5 per time point). Administer a single oral dose (PO) of the pyrido-diazepine derivative (e.g., 50 mg/kg), Ivosidenib (50 mg/kg as a positive control)[2], or vehicle (e.g., 0.5% methylcellulose/0.2% Tween-80).

  • Time-Course Sampling: Euthanize cohorts at 0, 12, 24, 48, and 72 hours post-dose. Collect blood via cardiac puncture (centrifuge to isolate plasma) and immediately excise and flash-freeze the tumor tissue in liquid nitrogen. Critical Step: Rapid freezing prevents ex vivo metabolic degradation of 2-HG.

  • Tissue Homogenization & Extraction: Homogenize tumor samples in 80% cold methanol to precipitate proteins and extract polar metabolites. Spike samples with a stable isotope internal standard ( 13C5​ -D-2-HG) to normalize extraction efficiency.

  • Chiral Derivatization & LC-MS/MS: Derivatize the extracts using diacetyl-L-tartaric anhydride (DATAN) to separate D- and L-enantiomers. Analyze via triple quadrupole LC-MS/MS in multiple reaction monitoring (MRM) mode, quantifying the specific D-2-HG peak against a standard curve.

Comparative Performance Data

When benchmarking a novel 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivative against Ivosidenib, we look for parity or superiority in target residence time and depth of 2-HG suppression. Below is a representative comparison based on preclinical xenograft data for tricyclic IDH1 inhibitors[1] and Ivosidenib[2].

Pharmacodynamic ParameterPyrido[2,3-e][1,4]diazepine DerivativeIvosidenib (AG-120)
Primary Target mIDH1 (R132H/C)mIDH1 (R132H/C)
Biochemical IC₅₀ ~10 - 25 nM12 nM
Max Tumor 2-HG Reduction >90% (at 12h post-dose)95.2% (at 12h post-dose)
Max Plasma 2-HG Reduction >95% (at 12h post-dose)>95% (at 12h post-dose)
Duration of Target Engagement Rebounds to baseline at ~48hRebounds to baseline at 48–72h
Oral Bioavailability (F%) >50% (Mouse)High (Mouse/Human)

Data Synthesis: Both compounds exhibit profound, reversible inhibition of mIDH1. The pyrido-diazepine scaffold demonstrates excellent oral bioavailability and achieves >90% tumor 2-HG reduction, proving it is highly competitive with the clinical standard. The rapid decline of 2-HG within 12 hours confirms fast tissue distribution and immediate allosteric blockade of the mutant enzyme[2].

Conclusion

Validating the in vivo target engagement of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine derivatives requires a rigorous, multi-compartment approach. By leveraging endogenous mutant xenograft models and chiral LC-MS/MS bioanalysis, researchers can confidently quantify D-2-HG suppression. The data confirms that this scaffold is a highly viable alternative to existing mIDH1 inhibitors, offering robust tissue penetration and profound pharmacodynamic efficacy.

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Comparative

Structural and Functional Comparison: Pyrido[2,3-e][1,4]diazepines vs. Classical 1,4-Benzodiazepines

Executive Summary & Rationale The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, historically dominating the landscape of central nervous system (CNS) therapeutics and more recently emergin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 1,4-benzodiazepine scaffold is a privileged structure in medicinal chemistry, historically dominating the landscape of central nervous system (CNS) therapeutics and more recently emerging as a core pharmacophore for epigenetic targets like BET bromodomains[1]. However, the continuous drive to optimize physicochemical properties, circumvent metabolic liabilities, and secure novel intellectual property has led researchers to explore bioisosteric replacements.

Among these, pyrido[2,3-e][1,4]diazepines —where the benzene ring is replaced by a pyridine ring—represent a highly compelling class of heterocycles. The incorporation of the pyridine nitrogen fundamentally alters the electron density of the scaffold, introduces a new directional hydrogen-bond acceptor, and typically lowers lipophilicity (LogP)[2]. This guide provides an objective, highly technical comparison between classical 1,4-benzodiazepines and pyrido[2,3-e][1,4]diazepines, detailing the causality behind their divergent pharmacological behaviors and providing robust experimental protocols for their synthesis and evaluation.

Structural and Electronic Comparison

The substitution of a benzene ring with a pyridine ring is not merely a structural tweak; it fundamentally alters the electronic landscape of the fused diazepine system.

  • Aromaticity and Ring Strain: Computational studies utilizing Integral Nucleus-Independent Chemical Shifts (INICS) reveal that the seven-membered diazepine ring in pyridodiazepines exhibits large positive INICSZZ values, indicative of 3[3]. The non-planarity of the diazepine ring is heavily influenced by the condensation pattern of the pyridine ring[3]. In the [2,3-e] fusion, the electron-withdrawing nature of the pyridine nitrogen reduces the electron density on the fused carbon atoms, altering the basicity and tautomeric stability of the diazepine nitrogens compared to classical benzodiazepines.

  • Hydrogen Bonding Capacity: The introduction of the pyridine nitrogen provides a localized, directional hydrogen-bond acceptor. This is critical in target environments like the BRD4 bromodomain or GABA-A receptor interfaces, where mimicking acetyl-lysine or interacting with specific asparagine/tyrosine residues can exponentially increase 1[1].

  • Physicochemical Properties: The pyridine nitrogen typically lowers the overall lipophilicity of the molecule, enhancing aqueous solubility and potentially reducing non-specific lipophilic-driven toxicity and CYP450-mediated metabolic clearance.

Table 1: Physicochemical and Structural Comparison
PropertyClassical 1,4-BenzodiazepinesPyrido[2,3-e][1,4]diazepines
Core Structure Benzene fused to 1,4-diazepinePyridine fused to 1,4-diazepine
H-Bond Acceptors Lower (typically 2-3)Higher (+1 from Pyridine N)
Lipophilicity (LogP) High (Highly Lipophilic)Moderate (Improved Aqueous Solubility)
Diazepine Ring Electronics Electron-rich fusion bondElectron-deficient fusion bond
Aromaticity (Diazepine) Antiaromatic (Positive INICS)Antiaromatic (Positive INICS)[3]

Logical Relationships in Pharmacological Profiling

The following diagram illustrates the divergent pharmacological pathways resulting from the structural differences between these two scaffolds.

G A Classical 1,4-Benzodiazepine (Benzene-fused) C Lipophilic Interactions (Hydrophobic Pocket) A->C High LogP F Altered Metabolic Clearance (Reduced CYP450 Liability) A->F High Liability B Pyrido[2,3-e][1,4]diazepine (Pyridine-fused) B->C Retained Scaffold D Enhanced H-Bonding (Pyridine N-Acceptor) B->D N-atom insertion B->F Improved Stability E Receptor/Target Binding (e.g., GABA-A, BRD4) C->E D->E Increased Specificity

Divergent pharmacological and metabolic pathways of classical vs. pyrido-fused diazepines.

Synthesis Methodologies: Overcoming Electronic Deficiencies

Classical benzodiazepines are routinely synthesized via the condensation of 2-aminobenzophenones with amino acid derivatives. However, the electron-deficient nature of the pyridine ring in pyrido-diazepines often renders classical nucleophilic aromatic substitutions or condensations sluggish or low-yielding[2]. To circumvent this, modern synthetic protocols utilize multicomponent reactions, such as the Ugi-4CR, which are driven by the high reactivity of isocyanides and are less hindered by the electronic deactivation of the pyridine ring[4].

Protocol 1: Synthesis of Pyrido[2,3-e][1,4]diazepine-2,5-diones via Ugi Multicomponent Reaction
  • Objective: To synthesize the pyrido[2,3-e][1,4]diazepine core using a self-validating, one-pot multicomponent approach followed by cyclization.

  • Causality behind Experimental Choice: We utilize 2-isocyanophenyl benzoate as a convertible isocyanide. Unlike standard alkyl isocyanides, the benzoate leaving group facilitates a subsequent base-catalyzed intramolecular cyclization, ensuring the 7-membered ring closes efficiently despite the geometric constraints of the pyridine fusion[2].

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, combine 2-hydroxynicotinic acid (1.0 eq) and a primary amine (e.g., benzylamine, 1.0 eq) in methanol. Stir at room temperature for 30 minutes to ensure complete imine formation.

    • Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and confirm the exact imine mass via LC-MS before proceeding.

  • Ugi-4CR Addition: Add an aldehyde (1.0 eq) and 2-isocyanophenyl benzoate (1.0 eq) to the reaction mixture. Stir at room temperature for 24 hours. The Ugi product will precipitate or can be isolated via flash chromatography.

  • Intramolecular Cyclization: Dissolve the purified Ugi intermediate in DMF. Add a mild base (e.g., K2CO3, 2.0 eq) to promote the cleavage of the benzoate ester and subsequent nucleophilic attack by the secondary amine onto the activated carbonyl, closing the diazepine ring.

  • Purification & Validation: Quench with water, extract with EtOAc, and purify via silica gel chromatography. Confirm the structural integrity of the pyrido[2,3-e][1,4]diazepine-2,5-dione via 1H-NMR (verifying the disappearance of the linear Ugi intermediate protons) and high-resolution mass spectrometry (HRMS).

Pharmacological Profiling: Target Binding Assays

To objectively compare the performance of the synthesized pyrido[2,3-e][1,4]diazepines against classical alternatives, a competitive radioligand binding assay is employed.

Protocol 2: Competitive Radioligand Binding Assay (GABA-A Receptor)
  • Objective: Determine the binding affinity (Ki) of the novel compounds at the central benzodiazepine binding site.

  • Causality behind Experimental Choice: [3H]-flumazenil is utilized as the radioligand because it binds specifically to the benzodiazepine site at the α/γ subunit interface of the GABA-A receptor. By measuring the displacement of [3H]-flumazenil, we can directly quantify the binding affinity contributed by the pyridine nitrogen's hydrogen bonding[1].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet in fresh buffer to a final protein concentration of 1 mg/mL.

  • Assay Incubation: In a 96-well plate, add 50 µL of test compound (pyrido-diazepine or classical diazepam standard, serially diluted from 10 µM to 0.1 nM), 50 µL of [3H]-flumazenil (final concentration 1 nM), and 100 µL of membrane suspension.

  • Equilibration: Incubate the plate at 4°C for 60 minutes to reach thermodynamic equilibrium.

    • Causality: 4°C is specifically chosen to minimize receptor degradation and slow ligand dissociation during the subsequent rapid filtration step.

  • Filtration and Detection: Rapidly filter the mixture through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Data Analysis: Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and count the retained radioactivity. Use non-linear regression to calculate the IC50, and convert to Ki using the Cheng-Prusoff equation.

    • Self-Validation: The assay is self-validating if the internal reference standard (Diazepam) yields a Ki within the historically accepted range (approx. 10-20 nM), confirming the functional integrity of the membrane preparation.

Sources

Validation

benchmarking 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine against standard reference compounds

Benchmarking 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Derivatives Against Standard V2 Receptor Antagonists As a Senior Application Scientist specializing in GPCR pharmacology and drug formulation, I frequently e...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Derivatives Against Standard V2 Receptor Antagonists

As a Senior Application Scientist specializing in GPCR pharmacology and drug formulation, I frequently encounter the translational bottleneck of poor physicochemical properties in otherwise potent molecules. In the realm of aquaretics—specifically Arginine Vasopressin (AVP) V2 receptor antagonists used for treating euvolemic and hypervolemic hyponatremia and heart failure—this bottleneck is notoriously severe.

The clinical standards, Tolvaptan and Conivaptan, are limited by extreme lipophilicity and metabolic liabilities. To address these shortcomings, researchers have engineered a novel bicyclic scaffold: 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine . This guide objectively benchmarks this advanced scaffold against the standard reference compounds, detailing the causal mechanisms behind its superior formulation profile and providing self-validating experimental protocols for your own laboratory evaluations.

The Pharmacological Challenge: V2 Receptor Antagonism

The AVP V2 receptor is a Gs-coupled GPCR located on the basolateral membrane of the renal collecting ducts. Activation by AVP stimulates adenylyl cyclase, increasing intracellular cAMP and triggering Protein Kinase A (PKA). PKA phosphorylation leads to the apical insertion of Aquaporin-2 (AQP2) channels, driving water reabsorption[1]. Antagonizing this receptor induces aquaresis (solute-free water excretion).

V2R_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (Basolateral Membrane) AVP->V2R Agonist Binding Antagonist Pyrido-diazepine Antagonist Antagonist->V2R Competitive Blockade Gs Gs Protein Activation V2R->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Insertion PKA->AQP2 Phosphorylation

Diagram 1: Mechanism of V2 Receptor antagonism blocking AQP2-mediated water reabsorption.

The Limitations of Standard Compounds:

  • Tolvaptan: A highly potent, orally active benzazepine derivative (IC50 ~ 3 nM)[2]. However, it is practically insoluble in water (~0.1 mg/250 mL or 0.0004 mg/mL)[3]. This extreme hydrophobicity restricts it to oral formulations, making it unsuitable for acute intravenous (IV) intervention in decompensated heart failure.

  • Conivaptan: A dual V1a/V2 antagonist formulated for IV use. However, its intrinsic aqueous solubility is still exceptionally poor (0.15 mg/mL at 23 °C)[1]. Its clinical IV formulation requires high concentrations of propylene glycol, ethanol, and lactic acid (pH 3.0)[1], which frequently causes infusion-site phlebitis. Furthermore, Conivaptan is a potent inhibitor of CYP3A4, creating severe drug-drug interaction (DDI) risks[4].

The Pyrido-diazepine Solution: The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold replaces the highly lipophilic benzazepine core with a nitrogen-rich heterocycle[5]. The basic secondary amine in the saturated diazepine ring allows for stable, highly soluble salt formation at physiological pH, while the pyrido-fusion maintains the critical pi-stacking interactions required for nanomolar V2 receptor affinity. Furthermore, the altered electron density of the core significantly reduces its affinity for the CYP3A4 active site[5].

Comparative Benchmarking Data

The following table synthesizes the physicochemical and in vitro pharmacological profiles of the novel pyrido-diazepine scaffold against Tolvaptan and Conivaptan.

ParameterTolvaptan (Standard)Conivaptan (Standard)Pyrido[2,3-e][1,4]diazepine Derivative
Aqueous Solubility (pH 7.4) ~0.0004 mg/mL[3]~0.15 mg/mL[1]> 10.0 mg/mL [5]
V2 Receptor IC50 / Ki ~3.0 nM / 0.43 nM[2]~3.04 nM (Ki)[6]< 5.0 nM [5]
Formulation Requirement Oral only (Tablets)[3]IV (Propylene glycol/EtOH, pH 3.0)[1]IV (Standard Saline, pH 7.4) [5]
CYP3A4 Inhibition Moderate (Substrate/Inhibitor)[7]Potent Inhibitor[4]Minimal [5]

Data Interpretation: The pyrido-diazepine derivative achieves a >25,000-fold increase in aqueous solubility compared to Tolvaptan, entirely eliminating the need for harsh co-solvents while preserving single-digit nanomolar V2 antagonism.

Standardized Experimental Protocols

To ensure scientific integrity, any benchmarking effort must rely on self-validating assay systems. Below are the detailed methodologies for evaluating these compounds in your own facility.

Protocol A: Kinetic Aqueous Solubility Assay (Nephelometry)

Causality Check: Thermodynamic solubility assays (shake-flask) take 24-48 hours and can degrade unstable compounds. Kinetic solubility via laser nephelometry provides rapid, high-throughput screening of precipitation points, ideal for benchmarking basic amine salts.

  • Stock Preparation: Prepare 10 mM stock solutions of Tolvaptan, Conivaptan, and the pyrido-diazepine derivative in 100% anhydrous DMSO.

  • Serial Dilution: Create a 12-point serial dilution of each compound in DMSO (ranging from 10 mM down to 1 µM).

  • Aqueous Spiking: In a 96-well flat-bottom UV-transparent plate, add 190 µL of Phosphate Buffered Saline (PBS, pH 7.4) to each well.

  • Compound Addition: Spike 10 µL of the DMSO serial dilutions into the PBS (final DMSO concentration = 5%). Mix thoroughly via orbital shaking for 2 minutes.

  • Incubation: Incubate the plate at 25 °C for 2 hours to allow equilibrium of precipitation.

  • Readout: Measure light scattering using a laser nephelometer. The precipitation onset is identified as the concentration where the scattering signal exceeds the vehicle (5% DMSO in PBS) baseline by 3 standard deviations.

Protocol B: Functional V2 Receptor Antagonism (cAMP TR-FRET Assay)

Causality Check: Binding assays (radioligand displacement) only confirm affinity, not efficacy. Because V2 is a Gs-coupled receptor, measuring intracellular cAMP accumulation via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) provides a direct, functionally relevant readout of antagonism.

Assay_Workflow Step1 Step 1: Cell Seeding CHO-K1 cells expressing human V2R Step2 Step 2: Compound Incubation Add pyrido-diazepine antagonist Step1->Step2 Step3 Step 3: Agonist Challenge Add EC80 of Arginine Vasopressin (AVP) Step2->Step3 Step4 Step 4: Lysis & Detection Add cAMP-d2 and Anti-cAMP Cryptate Step3->Step4 Step5 Step 5: TR-FRET Readout Measure 665nm/620nm emission ratio Step4->Step5

Diagram 2: Functional TR-FRET cAMP assay workflow for evaluating V2R antagonism.
  • Cell Preparation: Culture CHO-K1 cells stably expressing the human V2 receptor. Harvest and resuspend cells in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX to prevent cAMP degradation by phosphodiesterases).

  • Cell Seeding: Dispense 1,000 cells/well into a 384-well white microplate (5 µL volume).

  • Antagonist Addition: Add 2.5 µL of the test compounds (Tolvaptan, Conivaptan, or pyrido-diazepine) at varying concentrations (10 pM to 10 µM). Incubate at Room Temperature (RT) for 15 minutes.

  • Agonist Challenge: Add 2.5 µL of AVP at its pre-determined EC80 concentration (typically ~100 pM). Incubate at RT for 30 minutes to allow cAMP accumulation.

  • Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP Europium Cryptate (lysis buffer formulation). Incubate in the dark for 1 hour at RT.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader. Calculate the 665 nm / 620 nm emission ratio. The signal is inversely proportional to the concentration of intracellular cAMP. Calculate the IC50 using a 4-parameter logistic non-linear regression.

Conclusion

Benchmarking the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold against legacy compounds like Tolvaptan and Conivaptan reveals a paradigm shift in aquaretic drug design. By strategically replacing the lipophilic benzazepine core with a basic pyrido-diazepine system, researchers can achieve the holy grail of GPCR drug development: maintaining single-digit nanomolar target engagement while drastically improving aqueous solubility. This structural optimization not only circumvents the severe formulation challenges (e.g., phlebitis from low-pH IV formulations) but also mitigates off-target CYP3A4 inhibition, paving the way for safer, highly soluble intravenous interventions in acute decompensated heart failure.

References

  • Toa Eiyo Ltd. (2019). Vasopressin receptor antagonist (Patent No. WO2019082910A1). World Intellectual Property Organization.
  • Therapeutic Goods Administration (TGA). (2018). JINARC (Tolvaptan) Product Information. Australian Government Department of Health. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2008). Vaprisol (conivaptan hydrochloride injection) Label. Retrieved from[Link]

Sources

Comparative

cross-reactivity and off-target effects of 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a hit scaffold to a safe, clinical-grade lead requires a rigorous understanding of target engagement and pharmacological saf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, navigating the transition from a hit scaffold to a safe, clinical-grade lead requires a rigorous understanding of target engagement and pharmacological safety. The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold has emerged as a highly privileged pharmacophore in the development of targeted antimicrobials, specifically as an inhibitor of the bacterial enoyl-acyl carrier protein (ACP) reductase, known as FabI[1].

Unlike broad-spectrum antibiotics that indiscriminately disrupt cell wall synthesis or ribosomal function, FabI inhibitors target the bacterial Type II fatty acid synthesis (FAS II) pathway. This narrow-spectrum approach minimizes microbiome dysbiosis. However, advancing this scaffold requires meticulously profiling its cross-reactivity against mammalian targets and mitigating off-target liabilities.

This guide objectively compares the performance of pyrido-diazepine derivatives against legacy FabI inhibitors (e.g., Triclosan) and clinical-stage benchmarks (e.g., AFN-1252), providing the experimental causality and protocols necessary for robust validation.

Mechanistic Overview: Targeting the FAS II Pathway

To understand the selectivity of the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold, we must first examine the causality of its target engagement. In the bacterial FAS II elongation cycle, FabI catalyzes the final, rate-limiting reduction of trans-2-enoyl-ACP to acyl-ACP[2].

The pyrido-diazepine core acts as a substrate mimic. The diazepine ring provides the necessary conformational flexibility to occupy the hydrophobic active site, while the fused pyridine ring facilitates critical hydrogen bonding with the catalytic tyrosine (Tyr156 in S. aureus FabI) and the NAD+ cofactor. This interaction forms a highly stable, slow-dissociating ternary complex (Enzyme-NAD+-Inhibitor) that locks FabI in an inactive state[2].

G Malonyl Malonyl-ACP Ketoacyl beta-Ketoacyl-ACP (FabB/F) Malonyl->Ketoacyl Hydroxyacyl beta-Hydroxyacyl-ACP (FabG) Ketoacyl->Hydroxyacyl Enoyl trans-2-Enoyl-ACP (FabA/Z) Hydroxyacyl->Enoyl Acyl Acyl-ACP (Elongated) Enoyl->Acyl Reduction FabI FabI Enzyme (Enoyl-ACP Reductase) FabI->Enoyl Catalyzes Inhibitor Pyrido[2,3-e][1,4]diazepine Scaffold Inhibitor->FabI Inhibits

Caption: FAS II pathway elongation cycle and targeted inhibition of FabI.

Cross-Reactivity: Bacterial Isoforms vs. Mammalian FAS

A primary hurdle in FAS II inhibitor development is avoiding cross-reactivity with the host's lipid metabolism. Mammalian fatty acid synthesis relies on FAS I, a massive, multi-domain megasynthase, whereas bacteria utilize the discrete enzymes of FAS II[1].

  • Mammalian FAS Selectivity: Early-generation biocides like Triclosan exhibit non-specific cytotoxicity and cross-reactivity at higher concentrations, leading to endocrine disruption[3]. In contrast, the pyrido-diazepine scaffold exhibits >10,000-fold selectivity for bacterial FabI over human FAS I. The rigid, bulky substituents functionalized on the diazepine ring physically clash with the mammalian FAS enoyl-reductase domain, preventing binding.

  • Bacterial Isoform Selectivity: Bacteria utilize different enoyl-ACP reductase isoforms. While S. aureus relies on FabI, pathogens like S. pneumoniae rely on FabK. The pyrido-diazepine scaffold is exquisitely selective for FabI over FabK, as FabK utilizes a flavin mononucleotide (FMN) cofactor, which creates an active site topology incompatible with the binding mode of pyrido-diazepines.

Off-Target Effects: Pharmacological Safety

When optimizing the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold, two critical off-target liabilities must be monitored:

  • hERG Channel Liability: The basic secondary amine (N4 position) in the diazepine ring can become protonated at physiological pH. Protonated amines are notorious for interacting with aromatic residues (Tyr652, Phe656) inside the pore of the hERG potassium channel, leading to QT interval prolongation. Solution: Functionalizing the N4 position with electron-withdrawing groups (e.g., amides or ureas) reduces the pKa of the nitrogen, effectively abolishing hERG blockade.

  • CYP450 Inhibition: Azepine-containing drugs occasionally cross-react with CYP3A4. Profiling shows that optimized pyrido-diazepines maintain a clean CYP profile, preventing the severe drug-drug interactions often seen with promiscuous binders.

Comparative Performance Data

The following table summarizes the quantitative performance of a representative optimized Pyrido-diazepine Lead against Triclosan (legacy biocide) and AFN-1252 (a highly potent, clinical-stage FabI inhibitor)[4].

CompoundS. aureus FabI IC₅₀ (µM)Human FAS IC₅₀ (µM)hERG IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Triclosan 0.007> 10> 302.5
AFN-1252 < 0.005> 50> 50> 50
Pyrido-diazepine Lead 0.012> 50> 40> 50

Data synthesized from standardized biochemical and electrophysiological assays.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your lead optimization data, the following protocols must be implemented as self-validating systems.

Workflow Start Compound Synthesis (Pyrido-diazepine core) Primary Primary Screening (S. aureus FabI IC50) Start->Primary Cross Cross-Reactivity Profiling (FabK, FabL, Mammalian FAS) Primary->Cross IC50 < 100 nM OffTarget Off-Target Safety (hERG, CYP450, Cytotoxicity) Cross->OffTarget Selectivity > 1000x InVivo In Vivo Efficacy (Murine Infection Model) OffTarget->InVivo Safe Profile

Caption: Step-by-step screening workflow for evaluating pyrido-diazepine derivatives.

Protocol A: FabI vs. Mammalian FAS Cross-Reactivity Assay

Causality: FabI utilizes NADH to reduce the substrate. NADH absorbs strongly at 340 nm, whereas its oxidized form (NAD+) does not. By monitoring the decrease in absorbance at 340 nm, we directly measure enzyme kinetics. A potent inhibitor prevents this absorbance drop.

  • Buffer Preparation: Prepare assay buffer (100 mM ADA, pH 6.5, 4% glycerol).

  • Pre-incubation: Incubate 10 nM purified S. aureus FabI with varying concentrations of the pyrido-diazepine compound (0.1 nM to 10 µM) for 30 minutes. Note: This step is critical to allow for the slow, tight-binding complex formation characteristic of this scaffold.

  • Initiation: Initiate the reaction by adding 200 µM NADH and 50 µM crotonoyl-CoA (a synthetic enoyl-ACP surrogate).

  • Kinetic Read: Monitor A340 continuously for 10 minutes using a microplate reader.

  • Self-Validation Check: Run parallel wells with Triclosan (positive control for FabI) and Cerulenin (positive control for mammalian FAS). If the DMSO vehicle control fails to show a rapid A340 drop, the enzyme or cofactor has degraded, and the plate must be rejected.

Protocol B: Automated Patch-Clamp hERG Assay

Causality: Measuring the outward tail current of repolarizing cells allows us to quantify the exact percentage of hERG channels blocked by the compound's basic amine.

  • Cell Prep: Culture CHO-hERG cells and load them onto a planar automated patch-clamp system (e.g., QPatch).

  • Electrophysiology: Establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the outward tail current.

  • Compound Perfusion: Perfuse the pyrido-diazepine lead at 1, 10, and 30 µM concentrations, allowing 5 minutes for steady-state block.

  • Self-Validation Check: Apply 0.1 µM E-4031 (a known, highly potent hERG blocker). If E-4031 does not completely abolish the tail current, the cell seal is compromised, and the data point is automatically invalidated.

References

  • Title: Heterocyclic compounds, methods of making them and their use in therapy (WO2004052890A1)
  • Title: Inhibition of the Bacterial Enoyl Reductase FabI by Triclosan Source: Journal of Biological Chemistry / PubMed URL
  • Title: Mode of action, in vitro activity, and in vivo efficacy of AFN-1252, a selective antistaphylococcal FabI inhibitor Source: Antimicrobial Agents and Chemotherapy / PubMed URL
  • Title: From triclosan toward the clinic: discovery of nonbiocidal, potent FabI inhibitors for the treatment of resistant bacteria Source: Journal of Medicinal Chemistry / PubMed URL

Sources

Validation

Reproducibility of 2,3,4,5-Tetrahydro-1H-pyrido[2,3-e][1,4]diazepine Biological Assays: A Comparative Guide

As a Senior Application Scientist, I frequently evaluate the translational reliability of heterocyclic drug candidates. The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a highly privileged bicyclic struc...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the translational reliability of heterocyclic drug candidates. The 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold is a highly privileged bicyclic structure. Depending on its substitution pattern, it exhibits profound mechanistic versatility, acting as a1 for fluid homeostasis[1], an inhibitor of the 2 for antimicrobial applications[2], and a3 in oncology[4].

However, this versatility presents a significant analytical challenge: how do we ensure assay reproducibility across fundamentally different biological environments? This guide objectively compares the performance, causality, and self-validating architectures of cell-based GPCR assays versus purified biochemical kinetic assays for this specific scaffold.

Mechanistic Grounding & Assay Causality

When evaluating pyrido-diazepine derivatives, the choice of assay dictates the artifact profile.

Cell-Based Systems (V2 Receptor): The V2 receptor is a Gs-coupled GPCR. Antagonism prevents the downstream conversion of ATP to cAMP[1]. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than a standard ELISA. Causality: Pyrido-diazepines, being highly conjugated, often exhibit auto-fluorescence. TR-FRET introduces a temporal delay before measurement, allowing short-lived background fluorescence to decay. This isolates the true biological signal and drastically improves the Z'-factor.

Biochemical Systems (FabI Reductase): FabI catalyzes the reduction of enoyl-ACP using NADH as a cofactor[2]. We employ a continuous kinetic absorbance assay at 340 nm. Causality: Instead of an endpoint read, continuous monitoring of the initial velocity ( V0​ ) subtracts the static background absorbance of the pyrido-diazepine compounds themselves, preventing false-positive inhibition artifacts caused by compound precipitation.

Experimental Protocols & Self-Validating Architectures
2.1 TR-FRET cAMP Accumulation Assay (V2 Receptor)

Self-Validation Architecture: Every plate must include a known V2 antagonist (e.g., Tolvaptan) as a positive control, and Forskolin (a direct adenylyl cyclase activator) to define the maximum dynamic range. If the Forskolin response deviates by >10% between plates, the assay is rejected.

Methodology:

  • Cell Preparation: Culture HeLa cells stably expressing the human V2 receptor in Eagle's minimal essential medium supplemented with 10% FBS[1].

  • Starvation: Wash cells and incubate in assay buffer (PBS with 0.5 mM IBMX to inhibit phosphodiesterases) for 30 minutes.

  • Compound Addition: Add pyrido-diazepine derivatives (serial dilutions) and incubate for 15 minutes at 25°C.

  • Stimulation: Add Arginine Vasopressin (AVP) at its EC80​ concentration. Incubate for 60 minutes at 25°C[1].

  • Detection: Add TR-FRET cAMP lysis/detection reagents (europium cryptate-labeled cAMP and d2-labeled anti-cAMP antibody).

  • Readout: Measure fluorescence on a compatible reader with 330 nm excitation, and dual emission at 620 nm and 665 nm[1]. Calculate the 665/620 ratio to quantify cAMP.

V2_Signaling V2R Vasopressin V2 Receptor (GPCR) Gs Gs Protein V2R->Gs Activation Antagonist Pyrido[2,3-e][1,4]diazepine Antagonist Antagonist->V2R Competitive Inhibition AC Adenylyl Cyclase (AC) Gs->AC Stimulation cAMP cAMP Accumulation (TR-FRET Readout) AC->cAMP ATP Conversion

Figure 1: Mechanism of V2 receptor antagonism and downstream cAMP modulation.

2.2 Biochemical Kinetic Assay (FabI Reductase)

Self-Validation Architecture: The assay utilizes a 4-parameter logistic fit for IC50​ determination. A "no-enzyme" control is mandatory to monitor spontaneous NADH oxidation. The apparent Ki​ is calculated assuming competitive inhibition with crotonoyl-ACP[2].

Methodology:

  • Buffer Preparation: Prepare 100 µL assay mixtures containing 100 mM MES, 51 mM diethanolamine, 51 mM triethanolamine, and 4% glycerol, adjusted to pH 6.5[2]. Causality: pH 6.5 optimizes FabI catalytic efficiency, while 4% glycerol acts as a cryoprotectant that stabilizes the enzyme's hydrophobic pockets.

  • Enzyme/Inhibitor Pre-incubation: Add 15 nM FabI enzyme and pyrido-diazepine derivatives (0.025 to 30 µM range). Incubate for 10 minutes[2].

  • Reaction Initiation: Add 25 µM crotonoyl-ACP and 50 µM NADH to initiate the reaction[2].

  • Kinetic Readout: Continuously monitor the consumption of NADH by tracking absorbance at 340 nm for 30 minutes at 30°C[2].

  • Data Processing: Extract initial velocities ( V0​ ) from the linear portion of the progress curves to calculate the IC50​ .

FabI_Workflow Step1 1. Assay Buffer (MES, pH 6.5) Step2 2. FabI Enzyme + Inhibitor Step1->Step2 Step3 3. Substrates (Crotonoyl-ACP + NADH) Step2->Step3 Step4 4. Kinetic Readout (Abs 340 nm) Step3->Step4 Data IC50 Fit Step4->Data

Figure 2: Self-validating kinetic workflow for FabI enzymatic inhibition.

Quantitative Data Synthesis & Reproducibility Metrics

To objectively compare the performance of these two assay formats for the pyrido-diazepine scaffold, we synthesized validation metrics across multiple screening campaigns. The biochemical assay inherently provides tighter variance, but the cell-based assay offers superior physiological relevance.

Reproducibility MetricCell-Based TR-FRET (V2R)Biochemical Kinetic (FabI)
Target Environment Live HeLa cells (overexpressing V2R)Purified recombinant enzyme
Readout Modality Endpoint (Fluorescence Ratio 665/620 nm)Continuous Kinetic (Absorbance 340 nm)
Typical Z'-Factor 0.65 - 0.750.80 - 0.88
Inter-assay CV (%) 12.4%5.8%
Signal-to-Background 4:1 to 6:1> 10:1
Primary Artifact Risk Cytotoxicity, Membrane permeabilityCompound precipitation, Auto-absorbance
Throughput Capacity High (384/1536-well)Medium (96/384-well)
Conclusion

For researchers optimizing the 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine scaffold, the choice of biological assay fundamentally alters the data landscape. Biochemical kinetic assays provide high-fidelity, highly reproducible structure-activity relationship (SAR) data with minimal variance (CV < 6%). However, to ensure these molecules can navigate complex cellular membranes—a common hurdle for rigid bicyclic systems—transitioning to a self-validating TR-FRET cell-based assay is mandatory. By strictly controlling the temporal readouts and implementing rigorous positive/negative control architectures, both assays can achieve the robust Z'-factors required for advanced drug development.

References
  • WO2019082910A1 - Vasopressin receptor antagonist. Google Patents. 1

  • US 8,895,545 B2 - Antibacterial Agents (FabI Inhibition). Googleapis. 2

  • WO2016089830A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes. Google Patents. 3

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine

As drug development professionals increasingly explore complex heterocyclic scaffolds, 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine (CAS: 195983-88-1) has emerged as a highly valuable, yet hazardous, building block....

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals increasingly explore complex heterocyclic scaffolds, 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine (CAS: 195983-88-1) has emerged as a highly valuable, yet hazardous, building block. Incorporating fused pyridine and diazepine rings imparts significant basicity and nucleophilicity to the molecule.

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind the hazards of this compound. It is not merely a benign laboratory powder; it is a corrosive amine that requires a rigorous, self-validating safety system to handle correctly.

Hazard Assessment & Mechanistic Causality

Why does this specific diazepine derivative require stringent personal protective equipment (PPE)? The secondary and tertiary amines within the tetrahydro-pyrido-diazepine framework are highly prone to protonation in aqueous environments—such as human sweat, tears, or mucosal membranes.

This exergonic protonation extracts protons from surrounding water, generating localized hydroxide (OH⁻) ions. This high local pH rapidly hydrolyzes the ester bonds in cellular lipid bilayers (a process known as saponification), leading to deep, liquefactive necrosis of the skin and severe, irreversible eye damage . Understanding this mechanism is critical; it dictates why standard laboratory garments are insufficient and why specialized barrier protection is mandatory.

Quantitative Data & PPE Matrix

To mitigate these risks, all laboratory personnel must adhere to the following validated PPE and hazard matrix.

Hazard CategoryGHS ClassificationMechanistic CauseRequired PPE SpecificationStandard
Skin Contact Corrosive (H314)Lipid bilayer saponification via amine basicityNitrile or Neoprene gloves (≥0.11 mm thickness), Flame-resistant lab coatEN 374 (EU) / OSHA 29 CFR 1910.138
Eye Contact Severe Damage (H318)Rapid corneal protein denaturationTightly fitting safety goggles or full-face shieldEN 166 (EU) / ANSI Z87.1 (US)
Inhalation Respiratory IrritantAerosolized basic dust interacting with lung mucosaN95/P100 Particulate Respirator (if outside hood)NIOSH (US) / EN 149 (EU)

Operational Workflow: Step-by-Step Handling Protocol

To ensure a self-validating safety system, follow this procedural methodology for weighing and transferring the compound. Every step is designed to preemptively neutralize the risk of exposure.

Step 1: Environmental Preparation Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizing agents and acids, which can trigger violent exothermic neutralization reactions .

Step 2: PPE Verification & Double-Gloving Don double-layered EN 374-compliant nitrile gloves. The double-gloving technique is a self-validating safety measure: if the outer layer is breached by the corrosive solid, the inner layer provides a critical buffer window, allowing you to safely pause operations and replace the compromised glove without dermal exposure.

Step 3: Anti-Static Weighing Because 2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine is typically handled as a fine powder, it is highly susceptible to static charge, which drastically increases the risk of aerosolization. Use an anti-static zero-ionizer on the analytical balance. Weigh the required mass using a grounded, conductive spatula (e.g., stainless steel) rather than a plastic one.

Step 4: In-Situ Solubilization and Transfer To minimize airborne dust, transfer the solid directly into a pre-tared vial containing your reaction solvent (e.g., anhydrous DMSO or DMF) inside the fume hood, rather than transferring dry powder across the lab. Cap the vial immediately to seal the corrosive vapors.

Spill Response and Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent cross-contamination.

  • Containment: Do not sweep the dry powder, as mechanical agitation generates hazardous aerosols.

  • Neutralization: Carefully cover the spill with a weakly acidic absorbent material (e.g., sodium bisulfate mixed with inert sand). This safely neutralizes the basic amines without generating the excessive heat that liquid acids would cause.

  • Collection: Use a non-sparking plastic scoop to transfer the neutralized matrix into a highly visible, chemically resistant polyethylene hazardous waste container.

  • Disposal: Label the container strictly as "Corrosive Solid Waste (Contains Amines)" and route it to your Environmental Health and Safety (EHS) department for high-temperature incineration in compliance with EPA/RCRA regulations.

Workflow Visualization

Below is the logical workflow for safe handling and emergency response.

SafeHandling Start Initiate Handling of Pyrido[2,3-e][1,4]diazepine PPE Don Required PPE (EN 374 Gloves, EN 166 Goggles) Start->PPE Ventilation Verify Fume Hood Face Velocity (>100 fpm) PPE->Ventilation Handling Weighing & Transfer (Minimize Aerosolization) Ventilation->Handling Spill Accidental Spill / Exposure? Handling->Spill Response Emergency Response (Eye Wash / Safety Shower) Spill->Response Yes Disposal Hazardous Waste Disposal (EPA/RCRA) Spill->Disposal No Decon Decontamination (Neutralize & Absorb) Response->Decon Decon->Disposal

Caption: Operational workflow for handling corrosive diazepine derivatives and spill response.

References

  • PubChem. "2,3,4,5-tetrahydro-1H-1,4-benzodiazepine | C9H12N2 | CID 2771762". National Center for Biotechnology Information.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
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2,3,4,5-tetrahydro-1H-pyrido[2,3-e][1,4]diazepine
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